Atilmotin
Description
a gastrointestinal agent for treating motility disorders
Properties
CAS No. |
533927-56-9 |
|---|---|
Molecular Formula |
C86H134N20O19 |
Molecular Weight |
1752.1 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-3-methyl-2-[[(2S)-3-phenyl-2-(trimethylazaniumyl)propanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C86H134N20O19/c1-13-51(8)71(103-81(121)65-30-23-41-105(65)85(125)70(50(6)7)102-82(122)66(106(10,11)12)46-54-26-18-15-19-27-54)83(123)101-64(44-53-24-16-14-17-25-53)80(120)104-72(52(9)107)84(124)100-63(45-55-31-33-56(108)34-32-55)74(114)93-47-68(110)94-59(36-38-69(111)112)76(116)99-62(43-49(4)5)79(119)97-60(35-37-67(88)109)77(117)96-58(29-22-40-92-86(90)91)75(115)98-61(42-48(2)3)78(118)95-57(73(89)113)28-20-21-39-87/h14-19,24-27,31-34,48-52,57-66,70-72,107H,13,20-23,28-30,35-47,87H2,1-12H3,(H21-,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,108,109,110,111,112,113,114,115,116,117,118,119,120,121,122,123,124)/t51-,52+,57-,58+,59-,60-,61-,62-,63-,64-,65-,66-,70-,71-,72-/m0/s1 |
InChI Key |
DUQRILZXKXSRIY-RUBJUKRASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)[O-])C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)[N+](C)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)[O-])C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)[N+](C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Atilmotin |
Origin of Product |
United States |
Foundational & Exploratory
Atilmotin's Mechanism of Action on Motilin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atilmotin (also known as OHM 11638) is a synthetic peptide analogue of the porcine motilin (1-14) fragment, developed as a potent and selective motilin receptor agonist.[1] It is a prokinetic agent that enhances gastrointestinal motility, making it a subject of interest for therapeutic applications in disorders such as gastroparesis and postoperative ileus.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound on motilin receptors, detailing its binding characteristics, the downstream signaling cascade it initiates, and the physiological responses it elicits. The guide includes a summary of available quantitative data, detailed experimental methodologies for key assays, and visualizations of the signaling pathways and experimental workflows.
This compound and the Motilin Receptor
The motilin receptor (MLNR) is a G protein-coupled receptor (GPCR) primarily expressed in the smooth muscle cells and enteric neurons of the gastrointestinal (GI) tract.[1] Its endogenous ligand, motilin, is a 22-amino acid peptide hormone that plays a crucial role in regulating the migrating motor complex (MMC), a pattern of electromechanical activity observed in the GI smooth muscle during the interdigestive state.[1]
This compound, as a motilin mimetic, binds to and activates the motilin receptor, initiating a cascade of intracellular events that lead to increased smooth muscle contraction and enhanced gastrointestinal motility.[1] Preclinical pharmacological evaluations have consistently demonstrated that this compound is a potent agonist at motilin receptors both in vitro and in vivo.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and the endogenous ligand, motilin. It is important to note that while this compound is described as a potent agonist, specific public domain literature with its functional potency values (EC50/IC50) from in vitro assays was not identified during the comprehensive literature review for this guide.
| Ligand | Parameter | Value | Species/System | Reference |
| This compound | pKd | 8.94 | Porcine Motilin Receptor | [1] |
| Motilin | IC50 | 0.7 ± 0.2 nM | Rabbit Smooth Muscle Cells | |
| Motilin | EC50 | 1.0 ± 0.2 nM | Rabbit Smooth Muscle Contraction |
Note: pKd is the negative logarithm of the dissociation constant (Kd), indicating binding affinity. IC50 is the half-maximal inhibitory concentration, and EC50 is the half-maximal effective concentration, both indicating functional potency.
Mechanism of Action: Signaling Pathways
Upon binding to the motilin receptor, this compound induces a conformational change that leads to the activation of heterotrimeric G proteins, primarily of the Gq family.[1] This initiates a well-defined downstream signaling cascade culminating in smooth muscle contraction.
Gq/Phospholipase C (PLC) Pathway
Activation of the Gq alpha subunit by the this compound-bound motilin receptor leads to the stimulation of phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]
Gq/PLC Signaling Pathway Activation by this compound.
Calcium Mobilization and Initial Contraction
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store. This binding triggers the release of stored calcium ions (Ca²⁺) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[1]
The elevated cytosolic Ca²⁺ binds to calmodulin (CaM), forming a Ca²⁺-calmodulin complex. This complex then activates myosin light-chain kinase (MLCK).[1] Activated MLCK phosphorylates the regulatory light chain of myosin II, which in turn enables the interaction between myosin and actin filaments, leading to smooth muscle contraction. This initial, transient phase of contraction is primarily dependent on the release of intracellular calcium.
Calcium Mobilization and Initial Smooth Muscle Contraction.
Sustained Contraction and RhoA/Rho Kinase Pathway
In addition to the initial calcium-dependent contraction, motilin receptor activation leads to a sustained phase of contraction that is dependent on the RhoA/Rho kinase pathway. The Gq protein, and potentially other G proteins like G12/13, can activate the small GTPase RhoA.
Activated RhoA, in turn, activates Rho kinase. Rho kinase phosphorylates and inhibits myosin light-chain phosphatase (MLCP), the enzyme responsible for dephosphorylating the myosin light chain. Inhibition of MLCP leads to a sustained state of myosin light chain phosphorylation and, consequently, a prolonged contraction of the smooth muscle. This "calcium sensitization" mechanism allows for sustained contraction even as intracellular calcium levels begin to return to baseline.
RhoA/Rho Kinase Pathway and Sustained Contraction.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound and other motilin receptor agonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd or Ki) of this compound for the motilin receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human motilin receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a radiolabeled motilin receptor ligand (e.g., ¹²⁵I-motilin), and varying concentrations of unlabeled this compound.
-
For total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of unlabeled motilin.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow.
Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of this compound by quantifying the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the motilin receptor (e.g., HEK293 or CHO cells) in a 96-well, black-walled, clear-bottom plate.
-
Allow cells to adhere and grow to a confluent monolayer.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate the cells in the dark at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.
-
Wash the cells with buffer to remove excess extracellular dye.
-
-
Assay and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence of each well.
-
Inject varying concentrations of this compound into the wells.
-
Immediately begin kinetic reading of the fluorescence intensity over time.
-
-
Data Analysis:
-
For each concentration of this compound, determine the peak fluorescence response and subtract the baseline fluorescence.
-
Plot the change in fluorescence as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Calcium Mobilization Assay Workflow.
Isolated Smooth Muscle Contraction Assay
Objective: To assess the contractile effect of this compound on gastrointestinal smooth muscle tissue and determine its functional potency (EC50).
Methodology:
-
Tissue Preparation:
-
Euthanize a suitable animal model (e.g., rabbit or guinea pig) and dissect a segment of the gastrointestinal tract (e.g., stomach antrum or duodenum).
-
Prepare longitudinal or circular smooth muscle strips of appropriate dimensions.
-
Mount the muscle strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
-
Contraction Measurement:
-
Connect one end of the muscle strip to a fixed point and the other end to an isometric force transducer.
-
Apply a resting tension to the muscle strip and allow it to equilibrate for a period of time (e.g., 60 minutes).
-
Record the isometric tension continuously.
-
-
Dose-Response Curve Generation:
-
Add cumulative concentrations of this compound to the organ bath at regular intervals.
-
Record the increase in tension after each addition until a maximal response is achieved.
-
-
Data Analysis:
-
Measure the peak contractile response at each this compound concentration.
-
Express the contractile response as a percentage of the maximal contraction induced by a standard agonist (e.g., carbachol or potassium chloride).
-
Plot the percentage of maximal contraction as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Isolated Smooth Muscle Contraction Assay Workflow.
Conclusion
References
Atilmotin's Role in the Migrating Motor Complex (MMC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Migrating Motor Complex (MMC) is a crucial interdigestive motility pattern essential for gastrointestinal homeostasis. Motilin, an endogenous peptide hormone, is the primary regulator of the MMC's most active phase, Phase III. Atilmotin, a potent and short-acting motilin receptor agonist, has been investigated for its prokinetic properties. This technical guide provides an in-depth analysis of this compound's role in modulating the MMC, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. While clinical data predominantly focuses on the upper gastrointestinal tract, the findings strongly support this compound's potential as a therapeutic agent for disorders characterized by impaired gastrointestinal motility.
Introduction
The Migrating Motor Complex (MMC) is a cyclical, recurring pattern of smooth muscle contractions in the gastrointestinal (GI) tract that occurs during fasting.[1] It is functionally a "housekeeper" of the gut, responsible for sweeping undigested material and bacteria from the stomach, through the small intestine, and into the colon, thereby preventing bacterial overgrowth.[1] The MMC is characterized by four distinct phases, with Phase III being the most intense period of rhythmic, propulsive contractions.[2]
The peptide hormone motilin, secreted by endocrine cells in the upper small intestine, is the key initiator of the gastric Phase III of the MMC.[2][3] Motilin receptor agonists, by mimicking the action of endogenous motilin, can stimulate this propulsive activity. This compound is a synthetic peptide analog of motilin that acts as a potent agonist at motilin receptors.[3] Unlike other motilin agonists such as erythromycin, this compound has a short half-life of less than 10 minutes, offering the potential for more controlled therapeutic applications.[3] This guide delves into the technical details of this compound's effects on the MMC, providing a comprehensive resource for researchers and drug development professionals.
Mechanism of Action: The Motilin Receptor Signaling Pathway
This compound exerts its prokinetic effects by binding to and activating motilin receptors, which are G protein-coupled receptors (GPCRs) predominantly located on smooth muscle cells and enteric neurons of the GI tract.[4][5] The activation of the motilin receptor initiates a downstream signaling cascade that leads to smooth muscle contraction.
The motilin receptor is coupled to the Gq family of G proteins.[5] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates the myosin light chains, initiating smooth muscle contraction.
Furthermore, motilin receptor activation on enteric neurons can modulate the release of other neurotransmitters, notably acetylcholine.[6] This interaction with the cholinergic system can potentiate the contractile response of the gastrointestinal smooth muscle.
Quantitative Data on this compound's Effects
Clinical studies in healthy volunteers have provided quantitative data on the pharmacological effects of intravenously administered this compound on the upper gastrointestinal tract.
Effects on Esophageal and Gastric Pressures
A study involving esophageal manometry in healthy volunteers demonstrated that this compound significantly increases lower esophageal sphincter (LES) and proximal gastric pressures in a dose-dependent manner.[3]
| Dose of this compound (IV) | Change in Proximal Gastric Pressure (mmHg) vs. Placebo | Lower Esophageal Sphincter (LES) Pressure (mmHg) vs. Placebo | Distal Esophageal Contractile Amplitude (mmHg) vs. Placebo | Percentage of Failed Swallows vs. Placebo |
| 6 µg | Not statistically significant | Increase observed, not statistically significant | No significant change | No significant change |
| 30 µg | Not statistically significant | 34 ± 4 (vs. 24 ± 2 for placebo, P = 0.007) | No significant change | No significant change |
| 150 µg | 6.5 (P = 0.001) | Increase observed | 50 ± 5 (vs. 69 ± 8 for placebo, P = 0.018) | 36 ± 7% (vs. 17 ± 7% for placebo, P = 0.016) |
| Data from a study in healthy volunteers.[3] |
Effects on Gastric Emptying
A randomized, placebo-controlled study using scintigraphy in healthy subjects showed that this compound accelerates the gastric emptying of both solids and liquids.[7]
| Dose of this compound (IV) | Effect on Gastric Emptying at 30 minutes |
| 6 µg | Significant acceleration of solid and liquid emptying (P < 0.01) |
| 30 µg | Significant acceleration of solid and liquid emptying (P < 0.01) |
| 60 µg | Significant acceleration of solid and liquid emptying (P < 0.01) |
| Data from a study in healthy subjects.[7] |
Experimental Protocols
The following sections detail the methodologies likely employed in the key experiments cited.
Esophageal Manometry
Objective: To assess the effect of this compound on esophageal and gastric pressures.
Protocol:
-
Subject Preparation: Healthy volunteers fast for at least 6 hours prior to the study.
-
Catheter Placement: A high-resolution manometry catheter is passed through a nostril into the esophagus and positioned to record pressures from the pharynx to the stomach.
-
Baseline Measurement: A baseline recording of esophageal and gastric pressures is obtained.
-
Drug Administration: A single intravenous bolus of this compound (at varying doses) or placebo is administered.
-
Data Acquisition: Continuous manometric recordings are taken before, during, and after drug administration to measure changes in LES pressure, proximal gastric pressure, and esophageal contractile patterns in response to wet swallows.
-
Data Analysis: Manometric data is analyzed to determine parameters such as LES resting pressure, proximal gastric pressure, and the amplitude, duration, and velocity of esophageal contractions. The percentage of failed or incomplete swallows is also calculated.
Gastric Emptying Scintigraphy
Objective: To quantify the effect of this compound on the rate of gastric emptying.
Protocol:
-
Subject Preparation: Healthy subjects fast overnight.
-
Radiolabeled Meal: Subjects consume a standardized meal (e.g., 99mTc-labeled eggs for solids and 111In-labeled water for liquids).
-
Drug Administration: this compound or placebo is administered intravenously at a specified time relative to meal ingestion.
-
Scintigraphic Imaging: Serial images of the stomach are acquired using a gamma camera at predefined time points (e.g., 0, 30, 60, 120, and 240 minutes) after meal consumption.
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to calculate the percentage of gastric emptying over time.
In Vitro Smooth Muscle Contraction Assay
Objective: To determine the direct contractile effect of this compound on gastrointestinal smooth muscle.
Protocol:
-
Tissue Preparation: Smooth muscle strips are isolated from the desired region of the gastrointestinal tract (e.g., stomach, small intestine) of an appropriate animal model (e.g., rabbit).
-
Organ Bath Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a defined period.
-
Drug Addition: Increasing concentrations of this compound are cumulatively added to the organ bath.
-
Contraction Measurement: The isometric contractions of the muscle strips are recorded using a force transducer.
-
Data Analysis: Concentration-response curves are constructed to determine the potency (EC50) and efficacy (Emax) of this compound.
Discussion and Future Directions
The available evidence strongly indicates that this compound is a potent motilin receptor agonist that significantly enhances upper gastrointestinal motility. Its ability to increase LES and gastric pressures, and to accelerate gastric emptying, aligns with the known physiological role of motilin in initiating Phase III of the MMC in the stomach. The short half-life of this compound presents a potential advantage for clinical applications requiring precise control of prokinetic effects.
A significant area for future research is the detailed characterization of this compound's effects on the MMC throughout the small intestine. While it is presumed to propagate the contractile wave distally, quantitative data from human or large animal model studies using intestinal manometry would be invaluable. Such studies would provide a more complete picture of this compound's prokinetic profile and its potential for treating conditions involving small bowel dysmotility.
Further in vitro studies could also explore the specifics of this compound's interaction with the motilin receptor, including its binding kinetics and potential for biased agonism, which could inform the development of next-generation motilides with improved therapeutic profiles.
Conclusion
This compound demonstrates a clear and potent prokinetic effect on the upper gastrointestinal tract, consistent with its mechanism as a motilin receptor agonist. The quantitative data from clinical studies underscore its ability to stimulate gastric motility, a key function of the migrating motor complex. While further investigation into its effects on the small intestinal MMC is warranted, this compound holds significant promise as a therapeutic agent for a range of gastrointestinal motility disorders. This technical guide provides a foundational understanding of this compound's role in the context of the MMC, intended to support ongoing research and development in this field.
References
- 1. Migrating motor complex - Wikipedia [en.wikipedia.org]
- 2. Mechanism of Interdigestive Migrating Motor Complex [jnmjournal.org]
- 3. Effect of this compound, a Motilin Receptor Agonist, on Esophageal, Lower Esophageal Sphincter, and Gastric Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Effect of this compound on gastrointestinal transit in healthy subjects: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Atilmotin: A Technical Guide for Investigating the Enteric Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enteric nervous system (ENS), often referred to as the "second brain," is a complex network of neurons within the gastrointestinal wall that governs gut function independently of the central nervous system.[1] Modulating ENS activity holds significant therapeutic potential for a variety of gastrointestinal disorders. Atilmotin, a potent and specific motilin receptor agonist, has emerged as a valuable pharmacological tool for studying the intricate mechanisms of the ENS. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in ENS research, tailored for researchers, scientists, and drug development professionals.
Introduction to this compound and the Enteric Nervous System
The enteric nervous system is comprised of two main ganglionated plexuses, the myenteric (Auerbach's) and submucosal (Meissner's) plexuses, which contain a diverse array of neurons responsible for regulating motility, secretion, blood flow, and immune responses in the gut.[1] A key regulator of gastrointestinal motility, particularly during the interdigestive state, is the peptide hormone motilin.[2] Motilin exerts its effects by activating the motilin receptor, a G-protein coupled receptor (GPCR) found on smooth muscle cells and enteric neurons.[2][3]
This compound is a synthetic peptide analog of motilin that acts as a potent motilin receptor agonist.[4] It has been investigated for its prokinetic properties, particularly its ability to stimulate gastric emptying and enhance gastrointestinal transit.[4][5] Its mechanism of action involves both direct stimulation of smooth muscle contraction and modulation of enteric neuron activity, making it an excellent tool to dissect the complex interplay between these components of the ENS.
Pharmacological Profile of this compound
Quantitative Data
The following tables summarize the key quantitative data from clinical studies investigating the effects of this compound on gastrointestinal motility.
Table 1: Effect of Intravenous this compound on Esophageal and Gastric Pressures [4]
| This compound Dose (µg) | Change in Lower Esophageal Sphincter (LES) Pressure (mmHg) | Change in Proximal Gastric Pressure (mmHg) |
| 6 | Increased (not statistically significant) | Increased (not statistically significant) |
| 30 | 10 ± 2 (P = 0.007 vs. placebo) | Increased (not statistically significant) |
| 150 | Increased | 6.5 ± 0.7 (P = 0.001 vs. placebo) |
Table 2: Effect of Intravenous this compound on Gastric Emptying [5]
| This compound Dose (µg) | Effect on Gastric Emptying of Solids and Liquids at 30 min |
| 6 | Significant acceleration (P < 0.01 vs. placebo) |
| 30 | Significant acceleration (P < 0.01 vs. placebo) |
| 60 | Significant acceleration (P < 0.01 vs. placebo) |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Circulating Half-life (t½) | < 10 minutes | [4] |
Signaling Pathways of this compound in the Enteric Nervous System
This compound, by activating the motilin receptor, triggers a cascade of intracellular events that ultimately modulate gut motility. The primary signaling pathway involves the Gq alpha subunit of the G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), which in turn activates contractile proteins in smooth muscle cells.
Furthermore, this compound influences the activity of the enteric nervous system. Motilin receptors are expressed on enteric neurons, and their activation can modulate the release of other neurotransmitters, such as acetylcholine (ACh) and serotonin (5-HT). Increased cholinergic activity, for instance, can further enhance smooth muscle contraction.
Caption: Signaling pathway of this compound in the enteric nervous system.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on the enteric nervous system.
Esophageal Manometry
Objective: To measure the effect of this compound on esophageal, lower esophageal sphincter (LES), and gastric pressures.
Methodology:
-
Subject Preparation: Healthy volunteers should fast for at least 8 hours prior to the study.
-
Catheter Placement: A high-resolution manometry catheter is passed through a nostril and positioned to span the pharynx, esophagus, LES, and proximal stomach.
-
Baseline Recordings: After a 15-minute acclimatization period, baseline esophageal motility is assessed with a series of wet swallows (e.g., 10 swallows of 5 mL water).
-
This compound Administration: this compound is administered intravenously as a bolus at desired doses (e.g., 6, 30, and 150 µg). A placebo (saline) injection should be used as a control.
-
Post-infusion Recordings: Immediately following administration, a series of wet swallows is repeated to assess the drug's effect on esophageal and LES pressures.
-
Data Analysis: Manometric data is analyzed to determine changes in LES pressure, amplitude and duration of esophageal contractions, and proximal gastric pressure.
Caption: Experimental workflow for esophageal manometry with this compound.
Gastric Emptying Scintigraphy
Objective: To quantify the effect of this compound on the rate of gastric emptying of solids and liquids.
Methodology:
-
Subject Preparation: Subjects should fast overnight.
-
Radiolabeled Meal: A standardized meal is prepared, with the solid component (e.g., eggs) labeled with 99mTc-sulfur colloid and the liquid component (e.g., milk or water) labeled with 111In-DTPA.
-
This compound Administration: this compound is administered intravenously at the desired doses (e.g., 6, 30, 60 µg) shortly after meal ingestion. A placebo group should be included.
-
Scintigraphic Imaging: Anterior and posterior images of the stomach are acquired using a gamma camera at regular intervals (e.g., immediately after the meal and then at 30, 60, 120, and 240 minutes).
-
Data Analysis: Regions of interest are drawn around the stomach on the images to quantify the amount of radioactivity remaining at each time point. The percentage of gastric retention is calculated, and the gastric emptying half-time (T½) is determined.
Caption: Workflow for gastric emptying scintigraphy with this compound.
Conclusion
This compound serves as a powerful tool for investigating the physiology and pharmacology of the enteric nervous system. Its potent and specific action on the motilin receptor allows for targeted modulation of gastrointestinal motility. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide will enable researchers and drug development professionals to effectively utilize this compound in their studies to advance our understanding of ENS function and develop novel therapeutics for gastrointestinal disorders.
References
- 1. Mechanisms of Activation and Serotonin Release From Human Enterochromaffin Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a nonpeptide motilin receptor antagonist on proximal gastric motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A functional network of highly pure enteric neurons in a dish [frontiersin.org]
- 4. Simultaneous intracellular recordings from enteric neurons reveal that myenteric AH neurons transmit via slow excitatory postsynaptic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of serotonin release from enterochromaffin cells of rat cecum mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Atilmotin: A Motilin Receptor Agonist
A Critical Note on Rodent Models: Researchers should be aware that motilin and its receptor are considered pseudogenes in rodents, meaning they are not functional.[1] Consequently, in vivo studies on the direct effects of Atilmotin in standard rodent models like mice and rats are not scientifically viable. The following information is derived from studies in species with functional motilin receptors, primarily humans, and is provided to guide research in appropriate models.
Introduction to this compound
This compound (also known as OHM 11638) is a potent and short-acting motilin receptor agonist.[2] It is an analogue of the (1-14) fragment of porcine motilin.[2] As an agonist, this compound mimics the action of motilin, an endogenous gastrointestinal (GI) hormone that plays a crucial role in regulating GI motility.[1][3] Specifically, motilin is associated with initiating the phase III migrating motor complex (MMC), which is a pattern of strong contractions in the stomach and small intestine during the fasted state, and it also increases the pressure of the lower esophageal sphincter (LES).[1] this compound has been investigated for its potential as a prokinetic agent to treat disorders of GI motility.[3][2]
Mechanism of Action
This compound exerts its effects by binding to and activating the motilin receptor. This receptor is found on smooth muscle cells of the gastrointestinal tract. Activation of the motilin receptor initiates a signaling cascade that leads to increased intracellular calcium and subsequent muscle contraction. This results in enhanced gastric emptying and increased LES pressure.
Below is a diagram illustrating the proposed signaling pathway for this compound.
Caption: Proposed signaling pathway of this compound in gastrointestinal smooth muscle cells.
In-Vivo Data (Human Studies)
The following tables summarize the quantitative data from clinical studies in healthy human subjects. These studies primarily investigated the effects of intravenously administered this compound on gastrointestinal motility.
Table 1: this compound Dosage and Effects on Gastric and Esophageal Pressures
| Dose (Intravenous) | Effect on Lower Esophageal Sphincter (LES) Pressure | Effect on Proximal Gastric Pressure | Effect on Esophageal Contractions | Reference |
| 6 µg | Increased | Increased (not statistically significant) | Decreased number of failed contractions (not statistically significant) | [3] |
| 30 µg | Increased (from 24 ± 2 mmHg to 34 ± 4 mmHg) | Increased (not statistically significant) | Decreased number of failed contractions (not statistically significant) | [3] |
| 60 µg | Increased | - | - | [3] |
| 150 µg | Increased | Significantly increased by 6.5 mmHg | Increased percentage of failed swallows (from 17 ± 7% to 36 ± 7%) | [3] |
Table 2: this compound Dosage and Effects on Gastric Emptying
| Dose (Intravenous) | Effect on Gastric Emptying (GE) of Solids at 30 min | Effect on Gastric Emptying (GE) of Liquids at 30 min | Effect on Colonic Filling at 6h | Reference |
| 6 µg | Significant acceleration | Significant acceleration | No significant effect | [4] |
| 30 µg | Significant acceleration | Significant acceleration | No significant effect | [4] |
| 60 µg | Significant acceleration | Significant acceleration | No significant effect | [4] |
Experimental Protocols (Human Studies)
The following are generalized protocols based on the methodologies described in the cited human clinical trials.
Study of this compound on Esophageal and Gastric Pressures
-
Subjects: Healthy adult volunteers.
-
Drug Preparation and Administration: this compound was administered as an intravenous bolus injection. Doses of 6, 30, and 150 µg were tested against a placebo.[3]
-
Experimental Procedure:
-
A high-resolution manometry catheter was placed to measure pressures in the esophagus, lower esophageal sphincter (LES), and proximal stomach.
-
After a baseline recording period, subjects received an intravenous injection of either this compound or a placebo.
-
Manometry recordings were continued to measure changes in LES pressure, proximal gastric pressure, and esophageal contractions in response to swallows.
-
-
Primary Endpoints:
-
Change in LES pressure from baseline.
-
Change in proximal gastric pressure from baseline.
-
Percentage of failed or disrupted esophageal swallows.[3]
-
Study of this compound on Gastrointestinal Transit
-
Subjects: Healthy adult volunteers.
-
Drug Preparation and Administration: this compound was administered intravenously at doses of 6, 30, or 60 µg, or a vehicle (placebo), two minutes after the start of standardized meals (breakfast, lunch, and dinner).[4]
-
Experimental Procedure:
-
Subjects consumed a standardized breakfast containing ⁹⁹ᵐTc-labeled eggs and ¹¹¹In-labeled milk to allow for scintigraphic tracking of solids and liquids.
-
This compound or placebo was administered intravenously.
-
Gastrointestinal transit was measured using scintigraphy.
-
-
Primary Endpoints:
-
Percentage of gastric emptying (GE) at 30 minutes.
-
Gastric emptying half-time (t½).
-
Colonic filling at 6 hours.
-
Geometric center of colonic transit at 24 hours.[4]
-
Generalized Experimental Workflow for Prokinetic Agents
The following diagram outlines a general workflow for the in vivo evaluation of a prokinetic agent in a suitable animal model.
Caption: Generalized workflow for in-vivo evaluation of a prokinetic agent.
Conclusion and Recommendations
The available scientific literature strongly indicates that this compound's prokinetic effects are mediated through the motilin receptor. Due to the absence of a functional motilin receptor in rodents, these animals are not suitable for in vivo studies of this compound. Researchers aiming to study this compound or other motilin receptor agonists should consider alternative models such as:
-
In vitro studies: Using isolated tissues from species with functional motilin receptors (e.g., rabbit gastric antrum) can be valuable for studying contractile responses.[5]
-
Non-human primates: These models are more translationally relevant for motilin receptor agonists.
-
Canine models: Dogs have been used to study the effects of other motilin agonists, like erythromycin, on gastric emptying.[5]
For researchers focused on GI motility in rodents, investigation of agents with different mechanisms of action, such as 5-HT₄ receptor agonists (e.g., prucalopride), may be a more appropriate avenue of research.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of this compound, a Motilin Receptor Agonist, on Esophageal, Lower Esophageal Sphincter, and Gastric Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on gastrointestinal transit in healthy subjects: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences between the abilities of tegaserod and motilin receptor agonists to stimulate gastric motility in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tracking gastrointestinal transit of solids in aged rats as pharmacological models of chronic dysmotility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Atilmotin Administration in Canine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atilmotin is a motilin receptor agonist that has been investigated for its prokinetic properties, primarily in human studies. While specific research on this compound in canines is limited in publicly available literature, the study of motilin receptor agonists and other prokinetic agents in dogs provides a framework for developing administration protocols for canine research. This document outlines potential administration routes, experimental protocols, and relevant physiological data based on analogous compounds and general practices in veterinary gastroenterology research.
Preclinical Rationale for this compound in Canines
Motilin is a key hormone in regulating interdigestive migrating motor complexes (MMCs), which are crucial for gastric motility. Motilin receptor agonists, like this compound, mimic the action of endogenous motilin, promoting gastrointestinal contractions. In dogs, motilin receptors are present and play a role in gastrointestinal motility, making them a viable target for therapeutic intervention in conditions such as gastroparesis, postoperative ileus, and other motility disorders. The study of this compound in canines can provide valuable data on its efficacy and safety in a relevant animal model.
Data Summary: Prokinetic Agents in Canine Studies
The following table summarizes dosage and administration data for various prokinetic agents used in canine studies. This information can serve as a reference for designing pilot studies with this compound.
| Drug | Class | Route of Administration | Canine Dosage | Key Findings |
| GSK962040 | Motilin Receptor Agonist | Intravenous | 3 and 6 mg/kg | Dose-related increase in gastroduodenal phasic contractions.[1] |
| Mitemcinal | Motilin Receptor Agonist | Intravenous, Oral | Not specified in abstract | Stimulated interdigestive and digestive gastroduodenal motor activity.[2] |
| Erythromycin | Motilin Receptor Agonist | Intravenous, Oral | 0.5 - 1.0 mg/kg | Induces gastric propulsive contractions.[3] |
| Metoclopramide | Dopamine D2 Antagonist | Intravenous, Intramuscular, Oral | 0.2 - 0.5 mg/kg | Increases rate of gastric emptying. |
| Cisapride | Serotonin 5-HT4 Agonist | Oral | 0.1 - 0.5 mg/kg | Increases motility of the colon, esophagus, stomach, and small intestine.[4] |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound for Acute Gastric Motility Assessment
This protocol is adapted from studies on the motilin receptor agonist GSK962040 in conscious dogs.
Objective: To assess the acute effects of intravenously administered this compound on gastroduodenal motility in healthy canines.
Materials:
-
This compound (sterile solution for injection)
-
Saline solution (0.9% NaCl) for flush
-
Intravenous catheters
-
Infusion pump
-
System for monitoring gastrointestinal motility (e.g., implanted strain gauges, manometry, or wireless motility capsules)
-
Conscious, healthy adult dogs (fasted for 12-18 hours)
Procedure:
-
Animal Preparation:
-
Acclimatize dogs to the experimental setting to minimize stress.
-
Fast the dogs for 12-18 hours with free access to water.
-
Place an intravenous catheter in a cephalic or saphenous vein for drug administration.
-
-
Baseline Motility Recording:
-
Record baseline gastroduodenal motility for a sufficient period (e.g., 60-120 minutes) to observe at least one full migrating motor complex (MMC) cycle.
-
-
This compound Administration:
-
Based on preclinical data from other motilin agonists, a starting dose range of 1-10 µg/kg could be considered for pilot studies.
-
Administer this compound as an intravenous bolus over 1-2 minutes.
-
Immediately flush the catheter with sterile saline.
-
-
Post-Administration Monitoring:
-
Continuously record gastroduodenal motility for at least 2-3 hours post-administration.
-
Observe the dogs for any adverse effects, such as changes in behavior, heart rate, or respiration.
-
Collect blood samples at predetermined intervals (e.g., 5, 15, 30, 60, 120 minutes) for pharmacokinetic analysis if required.
-
-
Data Analysis:
-
Analyze the motility recordings for changes in the frequency, amplitude, and duration of gastric and duodenal contractions.
-
Compare the post-administration motility patterns to the baseline recordings.
-
Protocol 2: Oral Administration of this compound for Gastric Emptying Studies
This protocol outlines a general procedure for assessing the effect of orally administered this compound on gastric emptying time.
Objective: To evaluate the effect of oral this compound on the rate of gastric emptying of a test meal in healthy canines.
Materials:
-
This compound (oral formulation)
-
Test meal (e.g., canned dog food mixed with barium sulfate or radiolabeled markers)
-
Imaging equipment (e.g., radiography or scintigraphy)
-
Healthy adult dogs (fasted for 12-18 hours)
Procedure:
-
Animal Preparation:
-
Fast the dogs for 12-18 hours with free access to water.
-
-
This compound Administration:
-
Administer the oral formulation of this compound at the predetermined dose. The timing of administration relative to the meal may vary (e.g., 30-60 minutes prior).
-
-
Test Meal Administration:
-
Provide the dogs with the standardized test meal.
-
-
Gastric Emptying Assessment:
-
Radiographic Method:
-
Take sequential abdominal radiographs at specific time points (e.g., 0, 1, 2, 4, 6, and 8 hours) after the meal.
-
Assess the amount of contrast medium remaining in the stomach at each time point to determine the gastric emptying rate.
-
-
Scintigraphy Method (Gold Standard):
-
If using a radiolabeled meal, acquire images using a gamma camera at regular intervals.
-
Quantify the amount of radioactivity remaining in the stomach over time to calculate the gastric emptying half-time (T50).
-
-
-
Data Analysis:
-
Compare the gastric emptying times in dogs treated with this compound to a placebo-controlled group.
-
Visualizations
Caption: Intravenous this compound Administration Workflow.
Caption: this compound Signaling Pathway in GI Smooth Muscle.
References
Application Notes and Protocols: Atilmotin and Gastric Motility Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atilmotin is a potent, short-acting motilin receptor agonist that has demonstrated prokinetic effects, specifically in accelerating gastric emptying. Motilin is a hormone that plays a crucial role in initiating the migrating motor complex (MMC), which is a distinct pattern of gastrointestinal motility observed in the fasted state.[1] As an agonist of the motilin receptor, this compound mimics the action of endogenous motilin, thereby stimulating gastric muscle contractions and promoting the transit of gastric contents. These characteristics make this compound a compound of interest for potential therapeutic applications in disorders characterized by delayed gastric emptying, such as gastroparesis.
This document provides detailed application notes and experimental protocols for researchers studying the effects of this compound on gastric motility. It includes methodologies for both in vivo and in vitro assessments, data presentation guidelines, and visualizations of the relevant signaling pathway and experimental workflows.
Data Presentation
In Vivo Efficacy of this compound on Gastric Emptying
A randomized, placebo-controlled clinical study in healthy subjects demonstrated that intravenous administration of this compound significantly accelerates the emptying of both solids and liquids from the stomach. The primary endpoint of this study was the percentage of gastric emptying (%GE) at 30 minutes, measured by scintigraphy.[2]
| Treatment Group | Dose (µg, IV) | Mean Gastric Emptying at 30 min (Solids) | P-value vs. Placebo | Mean Gastric Emptying at 30 min (Liquids) | P-value vs. Placebo | Gastric Half-Emptying Time (t1/2) - Liquids |
| Placebo | 0 | Baseline | - | Baseline | - | Baseline |
| This compound | 6 | Increased | < 0.01 | Increased | < 0.01 | Significantly shorter |
| This compound | 30 | Increased | < 0.01 | Increased | < 0.01 | Significantly shorter |
| This compound | 60 | Increased | < 0.01 | Increased | < 0.01 | Significantly shorter |
Note: Specific percentage values for gastric emptying were not publicly available in the reviewed literature, but the statistically significant increase compared to placebo was consistently reported. The half-life of gastric emptying for solids showed a trend for the 6 and 30 µg doses.[2]
Signaling Pathway
This compound exerts its prokinetic effects by activating the motilin receptor, a G-protein coupled receptor (GPCR). The motilin receptor is primarily coupled to the Gq alpha subunit. Upon activation, a signaling cascade is initiated that ultimately leads to smooth muscle contraction.
Caption: Motilin Receptor Signaling Pathway.
Experimental Protocols
In Vivo Gastric Emptying Scintigraphy
This protocol is adapted from standardized clinical procedures and the methodology used in this compound clinical trials.[2]
Caption: In Vivo Gastric Emptying Scintigraphy Workflow.
1. Patient/Subject Preparation:
-
Subjects should fast overnight for at least 8 hours.
-
Medications that may affect gastrointestinal motility (e.g., prokinetics, anticholinergics, opioids) should be discontinued for at least 48-72 hours prior to the study.
-
A baseline assessment of symptoms and, if relevant, blood glucose levels should be performed.
2. Radiolabeled Meal Preparation:
-
A standardized meal, such as two scrambled egg whites (or equivalent), is commonly used.
-
The meal is labeled with a non-absorbable radioisotope, typically 0.5-1.0 mCi of Technetium-99m (⁹⁹ᵐTc) sulfur colloid. The radioisotope should be cooked with the eggs to ensure stable binding.
-
The meal should be consumed within 10 minutes.
3. This compound Administration:
-
This compound or a matching placebo is administered intravenously as a bolus or infusion at a predetermined time relative to meal ingestion (e.g., 2 minutes post-meal).[2]
-
Dose-ranging studies may be performed with different cohorts receiving varying doses of this compound (e.g., 6 µg, 30 µg, 60 µg).[2]
4. Scintigraphic Imaging:
-
Immediately after meal ingestion (time 0), and at subsequent time points (e.g., 30, 60, 120, and 240 minutes), images of the anterior and posterior abdomen are acquired using a large-field-of-view gamma camera.
-
The subject should be in a consistent position (e.g., standing or supine) for all acquisitions.
5. Data Analysis:
-
A region of interest (ROI) is drawn around the stomach on each image.
-
The geometric mean of the radioactive counts within the ROI is calculated for each time point to correct for tissue attenuation.
-
The percentage of gastric emptying (%GE) at each time point is calculated using the decay-corrected counts relative to the initial counts at time 0.
-
The gastric half-emptying time (t1/2), the time it takes for 50% of the meal to empty from the stomach, can be determined by fitting the data to a power exponential function.
In Vitro Gastric Muscle Strip Contractility Assay
This protocol provides a framework for assessing the direct effects of this compound on gastric smooth muscle contractility.
References
Techniques for Assessing Atilmotin Receptor Binding Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atilmotin is a potent agonist of the motilin receptor, a G protein-coupled receptor (GPCR) primarily expressed in the gastrointestinal tract that plays a crucial role in regulating gut motility.[1] Accurate assessment of the binding affinity of this compound and other investigational compounds to the motilin receptor is fundamental for drug discovery and development. This document provides detailed application notes and protocols for key in vitro techniques used to determine the binding characteristics of ligands targeting the motilin receptor. The methodologies described include radioligand binding assays, fluorescence polarization assays, and surface plasmon resonance.
Data Presentation: Quantitative Binding Affinity of Motilin Receptor Ligands
The following table summarizes the binding affinities of this compound and other relevant motilin receptor ligands determined by various assay techniques. This allows for a comparative overview of their potencies.
| Compound | Ligand Type | Assay Type | Parameter | Value | Species |
| This compound (OHM 11638) | Agonist | Radioligand Binding | pKd | 8.94 | Porcine |
| Erythromycin | Agonist | Functional Assay | pEC50 | 7.3 | Human |
| Camicinal (GSK962040) | Agonist | Functional Assay | pEC50 | 7.9 | Human |
| ANQ-11125 | Antagonist | Radioligand Binding | pKd | 8.24 | Porcine |
| [Phe3,Leu13]porcine motilin | Antagonist | Radioligand Binding | pKd | 9.26 | Rabbit |
pKd is the negative logarithm of the equilibrium dissociation constant (Kd). pEC50 is the negative logarithm of the half-maximal effective concentration.
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the molecular mechanisms and experimental procedures, the following diagrams illustrate the motilin receptor signaling pathway and a typical experimental workflow for assessing binding affinity.
References
Troubleshooting & Optimization
Atilmotin Aqueous Solubility: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atilmotin, focusing on perceived solubility challenges in aqueous solutions. While this compound is generally reported to be soluble in aqueous solutions, this guide addresses potential discrepancies and provides protocols to ensure successful dissolution.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is a synthetic peptide analogue of motilin and is generally characterized as being soluble in water and phosphate-buffered saline (PBS).[1] If you are experiencing issues, it may be due to factors other than inherent insolubility, such as the quality of the peptide, buffer composition, or experimental conditions.
Q2: My this compound is not dissolving completely in water or PBS. What could be the cause?
A2: Several factors could contribute to this issue:
-
Peptide Quality: The purity and salt form of the lyophilized powder can affect solubility. Ensure you are using a high-purity grade of this compound.[1]
-
pH of the Solution: The pH of your aqueous solution can influence the solubility of peptides. Although this compound is generally soluble, extreme pH values could potentially cause issues.
-
Concentration: You may be attempting to dissolve this compound at a concentration that exceeds its solubility limit under your specific experimental conditions.
-
Temperature: Dissolution can be temperature-dependent. Ensure your solvent is at an appropriate temperature.
-
Improper Reconstitution: The method of reconstitution is crucial. See the recommended protocol below.
Q3: Are there alternative solvents I can use for this compound?
A3: Yes, this compound is also soluble in DMSO.[1] For in vivo studies, it is often dissolved in aqueous buffers like PBS.[1]
Q4: How should I store this compound to maintain its integrity and solubility?
A4: this compound should be stored as a lyophilized powder at -20°C, protected from light and moisture.[1] Following reconstitution, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Perceived Solubility Issues
This guide provides a systematic approach to troubleshoot unexpected precipitation or incomplete dissolution of this compound.
Initial Assessment Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps
| Issue | Possible Cause | Recommended Action |
| Precipitation upon reconstitution in water or PBS | Improper reconstitution technique. | Follow the detailed "Protocol for Reconstitution of this compound" below. This includes vortexing and ensuring the entire lyophilized powder comes into contact with the solvent. |
| Poor quality of the solvent. | Use high-purity, sterile water or PBS. Check the pH of your buffer to ensure it is within the expected physiological range (e.g., pH 7.2-7.4 for PBS). | |
| Concentration is too high. | Try preparing a more dilute solution. If a higher concentration is required, consider preparing a stock solution in DMSO and then diluting it with your aqueous buffer. | |
| Cloudiness or opalescence in the solution | Presence of insoluble impurities. | Review the purity data on the Certificate of Analysis provided by the supplier.[1] If the purity is lower than expected, contact the supplier. |
| Aggregation of the peptide. | Gentle vortexing or sonication may help to break up aggregates. Avoid vigorous shaking for extended periods, as this can denature the peptide. | |
| Variability in solubility between different batches | Differences in the salt form or counter-ion content. | Always refer to the batch-specific Certificate of Analysis. If significant variability is observed, contact the supplier for clarification. |
Experimental Protocols
Protocol for Reconstitution of this compound
This protocol is designed to ensure the proper dissolution of lyophilized this compound.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 10-15 minutes. This prevents condensation from forming inside the vial.
-
Solvent Addition: Add the desired volume of sterile, high-purity water or PBS to the vial.
-
Initial Dissolution: Gently swirl the vial to wet the lyophilized powder.
-
Vortexing: Vortex the vial for 10-20 seconds to ensure complete dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: For short-term storage, keep the reconstituted solution at 4°C. For long-term storage, aliquot the solution into smaller volumes and store at -20°C or below.[1]
Controlled Solubility Test Workflow
This workflow can be used to systematically assess the solubility of this compound under your specific laboratory conditions.
Caption: Workflow for a controlled solubility test.
This compound Signaling Pathway
Understanding the mechanism of action of this compound can be important for experimental design. This compound is an agonist for the motilin receptor, a G protein-coupled receptor (GPCR).[1][2][3] Its binding initiates a signaling cascade that leads to smooth muscle contraction in the gastrointestinal tract.[1][4]
Caption: this compound signaling pathway in smooth muscle cells.[1]
References
Preventing Atilmotin degradation in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Atilmotin in experimental settings. Our goal is to help you ensure the stability and integrity of this compound in your experiments, leading to more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a synthetic peptide analog of motilin, a hormone that regulates gastrointestinal motility. It acts as a potent motilin receptor agonist.[1][2] Key properties include its short half-life of less than 10 minutes in vivo and its chemical structure: [N+-α-(CH3)3Phe1,D-Arg12,Leu13,Lys14] motilin 1–14 amide.[2] Understanding its peptide nature is crucial for proper handling and storage to prevent degradation.
Q2: How should I store lyophilized this compound?
For maximum stability, lyophilized this compound should be stored at -20°C or, for long-term storage, at -80°C.[3][4] The vial should be kept tightly sealed and protected from moisture and light.[5] Before opening, it is essential to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.[4][5]
Q3: What is the recommended procedure for reconstituting this compound?
It is recommended to first dissolve this compound in sterile, purified water. For peptides with basic residues like arginine and lysine, which are present in this compound, a small amount of a dilute acidic solution (e.g., 1-10% acetic acid) can aid solubilization if issues arise.[4] Once dissolved, this stock solution can be further diluted into your experimental buffer.
Q4: Can I store this compound in solution? For how long?
Storing peptides in solution is generally not recommended for long periods due to lower stability compared to the lyophilized form.[3][5] If necessary, prepare a concentrated stock solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[3] For short-term storage (up to one week), a solution can be kept at 4°C.
Q5: What are the primary pathways of this compound degradation in experimental buffers?
While specific degradation pathways for this compound are not extensively published, peptides with similar structures are susceptible to several degradation mechanisms in aqueous solutions:
-
Oxidation: The presence of certain amino acids can make a peptide prone to oxidation. While this compound's provided structure does not contain highly susceptible residues like Methionine or Cysteine, oxidation can still occur.[6]
-
Hydrolysis: Peptide bonds can be hydrolyzed, with the rate being pH-dependent. Aspartate residues are particularly labile to acid-catalyzed hydrolysis.[6][7]
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, especially at neutral or alkaline pH.[7]
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of plasticware, which can be a significant issue in dilute solutions. Using low-protein-binding tubes and glassware is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity in the experiment. | Degradation of the peptide due to improper storage or handling. | Store lyophilized peptide at -80°C. Prepare fresh solutions for each experiment or use properly stored frozen aliquots. Avoid multiple freeze-thaw cycles.[3] |
| Use a slightly acidic buffer (pH 5-6) to improve stability in solution.[3][4] | ||
| Minimize the time the peptide is kept in solution at room temperature. | ||
| Inconsistent or non-reproducible experimental results. | Inaccurate concentration of this compound solution due to adsorption to labware. | Use low-protein-binding microcentrifuge tubes and pipette tips. |
| Consider including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your buffer to prevent adsorption, if compatible with your assay. | ||
| Inconsistent pipetting of viscous stock solutions. | Ensure complete mixing of the stock solution before aliquoting and dilution. | |
| Precipitation of this compound upon reconstitution or dilution in buffer. | The peptide has low solubility in the chosen buffer. | Reconstitute in a small volume of sterile water or a dilute acidic solution first, then dilute into the final buffer. |
| Sonication can aid in dissolving the peptide.[8] | ||
| The buffer pH is close to the isoelectric point (pI) of this compound. | Adjust the buffer pH to be at least one unit away from the predicted pI of the peptide. |
Experimental Protocols
Protocol for Reconstitution and Aliquoting of this compound
-
Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 30 minutes.[4]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Reconstitute the peptide in a minimal amount of sterile, nuclease-free water to create a concentrated stock solution (e.g., 1 mg/mL). If solubility is an issue, 10% acetic acid can be used.
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.
-
Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume per aliquot should be sufficient for a single experiment to avoid freeze-thaw cycles.[3]
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol for Assessing this compound Stability in a New Buffer
-
Prepare your experimental buffer at the desired pH and composition. Filter-sterilize the buffer.
-
Thaw a fresh aliquot of the this compound stock solution.
-
Dilute the this compound stock solution into your experimental buffer to the final working concentration.
-
Divide the solution into several time-point samples (e.g., 0h, 2h, 4h, 8h, 24h).
-
Incubate the samples under the intended experimental conditions (e.g., room temperature, 37°C).
-
At each time point, take a sample and immediately freeze it at -80°C to halt any further degradation.
-
Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or an activity-based assay, to determine the percentage of intact this compound remaining.
-
Plot the percentage of intact this compound versus time to determine its stability in your buffer.
Quantitative Data Summary
The following tables provide hypothetical stability data for this compound based on general principles of peptide stability. Note: This data is for illustrative purposes and should be confirmed experimentally for your specific buffer system and conditions.
Table 1: Effect of pH on this compound Stability in Solution at 25°C
| Buffer pH | % Remaining after 8 hours | % Remaining after 24 hours |
| 5.0 | 95% | 88% |
| 6.0 | 92% | 82% |
| 7.0 | 85% | 70% |
| 7.4 | 80% | 62% |
| 8.0 | 70% | 50% |
Table 2: Effect of Temperature on this compound Stability in Buffer at pH 6.0
| Temperature | % Remaining after 8 hours | % Remaining after 24 hours |
| 4°C | 98% | 95% |
| 25°C (Room Temp) | 92% | 82% |
| 37°C | 75% | 55% |
Visualizations
References
- 1. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 2. Effect of this compound, a Motilin Receptor Agonist, on Esophageal, Lower Esophageal Sphincter, and Gastric Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 5. peptide.com [peptide.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
Off-target effects of Atilmotin at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atilmotin. The information focuses on understanding and mitigating potential off-target effects, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected physiological responses in our experiments at high concentrations of this compound. Are these likely due to off-target effects?
At high concentrations, many of the observed adverse effects of this compound are considered extensions of its on-target activity at the motilin receptor, rather than effects from binding to other receptors.[1] High doses of this compound (≥ 150 µg) have been reported to cause abdominal discomfort, non-cardiac chest pain, and significant alterations in esophageal motility, such as an increased percentage of failed swallows and decreased distal esophageal contractile amplitude.[1] These effects are consistent with excessive stimulation of the motilin receptor in the gastrointestinal tract.
Q2: What is the known binding affinity of this compound for the motilin receptor?
This compound is a potent motilin receptor agonist with a pKd of 8.94.[2] The pKd is the negative logarithm of the dissociation constant (Kd), so a higher pKd indicates a stronger binding affinity.
Q3: Our repeated dosing experiments with this compound show a diminished response over time. Is this indicative of an off-target effect?
A diminished response to repeated dosing, known as tachyphylaxis, is a known phenomenon for motilin receptor agonists.[1] This is often not due to off-target binding but rather to on-target mechanisms such as receptor desensitization and internalization.[1][3] Upon continuous agonist exposure, the motilin receptor can be phosphorylated and subsequently internalized into the cell, leading to a temporary reduction in the number of receptors available on the cell surface to respond to the drug.[1]
Q4: We suspect a genuine off-target effect that cannot be explained by tachyphylaxis or on-target pharmacology. How can we investigate this?
If you suspect a true off-target effect, a systematic approach is recommended. This involves screening this compound against a panel of known receptors, ion channels, and enzymes that are commonly associated with adverse drug reactions. Several contract research organizations offer standardized in vitro safety pharmacology panels for this purpose.[4][5][6] These panels can provide data on the binding affinity of this compound to a wide range of potential off-targets.
Troubleshooting Guides
Issue 1: Inconsistent or Diminishing Cellular Response to this compound
Possible Cause: Tachyphylaxis due to motilin receptor internalization.
Troubleshooting Steps:
-
Washout Periods: Introduce washout periods between this compound treatments to allow for receptor recycling to the cell surface. The duration of the washout will depend on the cell type and experimental conditions.
-
Dose-Response Curve: Perform a full dose-response curve for each experiment to monitor for shifts in potency (EC50) and efficacy (Emax), which can be indicative of tachyphylaxis.
-
Receptor Internalization Assay: Directly measure receptor internalization using an appropriate assay (see Experimental Protocols section). This can confirm if the diminished response correlates with a decrease in surface receptor expression.
Issue 2: Unexpected Cellular Phenotype or Signaling Activation
Possible Cause: A genuine off-target interaction with another receptor or signaling pathway.
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for known off-target effects of other motilin receptor agonists or drugs with a similar chemical structure.
-
In Silico Analysis: Use computational tools to predict potential off-target interactions of this compound based on its structure.
-
Off-Target Screening: As a definitive step, screen this compound against a commercially available in vitro safety panel. These panels typically include a broad range of GPCRs, ion channels, kinases, and transporters.[4][5][6]
-
Secondary Functional Assays: If a potential off-target is identified through screening, validate this interaction with a specific functional assay for that target (e.g., a cAMP assay for a GPCR or a kinase activity assay).
Quantitative Data Summary
Table 1: On-Target Effects of this compound at High Concentrations
| Parameter | This compound Dose | Observation | p-value | Reference |
| Proximal Gastric Pressure | 150 µg | Increase of 6.5 mmHg compared to placebo | P = 0.001 | [1] |
| Lower Esophageal Sphincter (LES) Pressure | 30 µg | Increase from 24 ± 2 mmHg (placebo) to 34 ± 4 mmHg | P = 0.007 | [1] |
| Failed Swallows | 150 µg | Increase from 17 ± 7% (placebo) to 36 ± 7% | P = 0.016 | [1] |
| Distal Esophageal Contractile Amplitude | 150 µg | Decrease from 69 ± 8 mmHg (placebo) to 50 ± 5 mmHg | P = 0.018 | [1] |
Experimental Protocols
Protocol 1: Receptor Internalization Assay (Whole-Cell ELISA)
This protocol is adapted from a general method to quantify cell surface receptors.[7]
Materials:
-
Cells expressing the motilin receptor
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody against an extracellular epitope of the motilin receptor
-
Fluorescently labeled secondary antibody
-
Plate reader capable of fluorescence detection
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the desired time at 37°C. Include an untreated control.
-
To stop internalization, immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block the cells with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Add PBS to the wells and measure the fluorescence intensity using a plate reader.
-
The percentage of receptor internalization is calculated as the decrease in fluorescence in this compound-treated wells compared to untreated wells.
Protocol 2: Off-Target Profiling Using a Commercial Safety Panel
General Workflow:
-
Select a Panel: Choose a commercially available in vitro safety pharmacology panel that aligns with your research needs. These panels typically offer screening against a wide range of targets.[4][5][6] A common starting point is a broad panel covering major receptor families, ion channels, and enzymes.
-
Compound Submission: Provide a sample of this compound at the concentration(s) specified by the service provider.
-
Assay Performance: The service provider will perform radioligand binding assays or functional assays to determine the percentage of inhibition or activity of this compound at each target in the panel.
-
Data Analysis: You will receive a report detailing the interaction of this compound with each target. Significant interactions (typically >50% inhibition at a screening concentration of 10 µM) should be followed up.
-
Follow-up Studies: For any confirmed "hits," conduct concentration-response experiments to determine the IC50 or EC50 of this compound at the off-target.
Visualizations
Caption: On-target signaling pathway of this compound via the motilin receptor.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Logical diagram of motilin receptor internalization and recycling.
References
- 1. researchgate.net [researchgate.net]
- 2. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. 2.3. Receptor internalization assay [bio-protocol.org]
Technical Support Center: Atilmotin Dose-Response Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atilmotin. The focus is on understanding and interpreting potential biphasic dose-response relationships observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and short-acting motilin receptor agonist.[1] Motilin is an endogenous gastrointestinal (GI) hormone that plays a crucial role in initiating the migrating motor complex (MMC), which helps move undigested contents through the GI tract.[1] By acting as a motilin agonist, this compound stimulates upper GI tract motility, including increasing gastric emptying.[1][2]
Q2: What is a biphasic or U-shaped dose-response curve?
A biphasic or U-shaped dose-response curve is a non-monotonic relationship where a substance elicits opposite effects at low and high doses.[3] For instance, a low dose of a compound might produce a stimulatory effect, which diminishes and becomes inhibitory as the dose increases.[3][4] This phenomenon is also referred to as hormesis.[3] Such responses are observed across various fields, including pharmacology and toxicology.[4][5]
Q3: Is there evidence of a biphasic dose-response to this compound?
Direct studies explicitly characterizing a classic biphasic dose-response for all of this compound's effects are not extensively documented in the provided literature. However, some findings suggest the potential for such a response in specific physiological parameters. For example, in one study, lower doses of this compound were associated with a non-significant decrease in failed esophageal contractions, while the highest dose (150 µg) led to a significant increase in failed swallows and disruption of esophageal peristalsis.[1]
Troubleshooting Guide: Interpreting Unexpected Dose-Response Data
Issue: My in-vitro/in-vivo experiments with this compound are showing a non-linear, potentially biphasic, dose-response. How do I interpret this?
A biphasic response can be perplexing. Follow these steps to troubleshoot and understand your results:
-
Confirm the Finding: The first step is to ensure the observed effect is real and not an artifact.
-
Repeat the Experiment: Replicate the experiment with careful attention to protocol details.
-
Expand Dose Range: Test a wider range of concentrations, including intermediate doses between the points showing the biphasic effect.
-
Check Compound Integrity: Verify the purity and stability of your this compound stock.
-
-
Investigate Potential Mechanisms: Biphasic responses can arise from several pharmacological phenomena.
-
Receptor Desensitization/Downregulation: At high concentrations, prolonged or intense receptor activation can lead to desensitization or a decrease in the number of available receptors, reducing the cellular response.
-
Activation of Off-Target Receptors: At higher doses, this compound might interact with other receptors that mediate an opposing effect.
-
Feedback Inhibition: The signaling pathway activated by this compound could trigger a negative feedback loop that dampens the response at high agonist concentrations.
-
Cellular Toxicity: At very high concentrations, the compound may induce cellular stress or toxicity, leading to a decrease in the measured physiological response.
-
-
Review Experimental Design:
-
Time-Course Analysis: The timing of your measurements could be critical. A biphasic response may be time-dependent.
-
System Complexity: In vivo systems are complex. The observed effect could be a net result of this compound's action on different tissues or cell types that have varying sensitivities.
-
Data Presentation: this compound Dose-Response on Esophageal and Gastric Parameters
The following tables summarize quantitative data from a study on healthy volunteers receiving intravenous this compound.
Table 1: Effect of this compound on Proximal Gastric Pressure
| Treatment | Dose (µg) | Mean Proximal Gastric Pressure (mmHg) | Change from Placebo (mmHg) | P-value vs. Placebo |
| Placebo | N/A | 2.0 ± 0.7 | N/A | N/A |
| This compound | 6 | - | Increase (not statistically significant) | > 0.05 |
| This compound | 30 | - | Increase (not statistically significant) | > 0.05 |
| This compound | 150 | 8.5 ± 0.7 | +6.5 | 0.0006 |
Data extracted from a study on healthy volunteers.[1]
Table 2: Effect of this compound on Lower Esophageal Sphincter (LES) Pressure
| Treatment | Dose (µg) | Mean LES Pressure (mmHg) | Change from Placebo (mmHg) | P-value vs. Placebo |
| Placebo | N/A | 24 ± 2 | N/A | N/A |
| This compound | 30 | 34 ± 4 | +10 | 0.007 |
Note: Data for all doses on LES pressure was collected, with all doses showing an increase.[1]
Table 3: Effect of this compound on Esophageal Swallows
| Treatment | Dose (µg) | Percentage of Failed Swallows | Change from Placebo (%) | P-value vs. Placebo |
| Placebo | N/A | 17 ± 7 | N/A | N/A |
| This compound | 150 | 36 ± 7 | +19 | 0.016 |
Lower doses of this compound showed non-significant decreases in failed contractions.[1]
Experimental Protocols
Protocol: Assessment of Esophageal, LES, and Gastric Pressures
This protocol is based on the methodology described in studies investigating this compound's effects in healthy volunteers.[1]
-
Subject Preparation: Healthy volunteers undergo a baseline evaluation, including physical examination and blood work.
-
Manometry Catheter Placement: A high-resolution manometry catheter is placed to measure pressures in the esophagus, lower esophageal sphincter (LES), and proximal stomach.
-
Baseline Measurement: Subjects undergo a series of baseline swallows (e.g., 10 swallows of 5 ml water every 30 seconds).
-
Placebo Administration: An intravenous saline placebo is administered, followed by another series of swallows (e.g., 30 swallows over 15 minutes).
-
This compound Administration: this compound is administered as an intravenous bolus at escalating doses (e.g., 6, 30, 150 µg) on separate days.
-
Post-Dose Measurement: Following this compound administration, the swallowing protocol is repeated (e.g., 30 swallows over 15 minutes).
-
Data Analysis: Key parameters measured include proximal gastric pressure, LES pressure, and the percentage of failed or low-amplitude esophageal contractions.
Visualizations
Signaling Pathways
References
- 1. Effect of this compound, a Motilin Receptor Agonist, on Esophageal, Lower Esophageal Sphincter, and Gastric Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on gastrointestinal transit in healthy subjects: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. U-shaped dose response in behavioral pharmacology: historical foundations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. u-shaped dose-response relationship: Topics by Science.gov [science.gov]
Troubleshooting tachyphylaxis with Atilmotin administration
Welcome to the technical support center for Atilmotin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding tachyphylaxis observed during this compound administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective synthetic agonist for the novel G-protein coupled receptor (GPCR), ATR. ATR is coupled to the Gq alpha subunit. Upon binding, this compound activates a signaling cascade beginning with the activation of Phospholipase C (PLC), which then cleaves PIP2 into the second messengers IP3 and DAG.[1][2][3][4] This cascade ultimately leads to an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC), mediating the cellular response.[1][2][3][4]
This compound Signaling Pathway
Caption: this compound binds its Gq-coupled receptor (ATR) to initiate a signaling cascade.
Q2: What is tachyphylaxis and why is it observed with this compound?
A2: Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug after repeated or continuous administration.[5][6] For GPCRs like ATR, this is a protective mechanism to prevent overstimulation.[5] It typically involves two main processes:
-
Desensitization: A rapid, short-term process where the receptor is phosphorylated (often by G-protein coupled receptor kinases or GRKs), leading to the recruitment of β-arrestin.[5][7][8] β-arrestin sterically hinders the receptor from coupling to its G-protein, effectively "uncoupling" it from the downstream signaling pathway.[5][7]
-
Internalization/Downregulation: A slower, more prolonged process where the receptor-arrestin complex is removed from the cell surface via endocytosis.[5][8] These internalized receptors can either be recycled back to the membrane or targeted for degradation in lysosomes, a process known as downregulation, which results in a net loss of cellular receptors.[5][8]
Q3: How quickly does tachyphylaxis to this compound develop?
A3: The onset of tachyphylaxis can be biphasic. Rapid desensitization, or uncoupling from the G-protein, can occur within minutes of continuous exposure to this compound.[5] More significant tachyphylaxis due to receptor internalization and downregulation is typically observed over a period of 30 minutes to several hours.[5][8]
Troubleshooting Experimental Tachyphylaxis
This guide provides a systematic approach to identifying the cause of a diminished response to this compound in your experiments.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting diminished this compound response.
Problem: My cells show a robust initial response to this compound, but the response to a second dose is significantly reduced.
This is a classic presentation of tachyphylaxis. The following steps will help you determine the underlying mechanism.
Step 1: Confirm Ligand and Assay Integrity
-
Question: Could the this compound solution have degraded or been prepared incorrectly?
-
Action: Prepare a fresh stock of this compound and verify its concentration using spectroscopy. Run a parallel experiment with a known, stable agonist for a different Gq-coupled receptor expressed in your cells to ensure the assay itself is performing correctly.
-
Step 2: Investigate Receptor Desensitization (Uncoupling)
-
Question: Is the receptor being rapidly uncoupled from its G-protein? This is a likely cause for diminished responses on a timescale of minutes.
-
Experiment: Perform a kinetic calcium flux assay.[9][10]
-
Protocol: See "Protocol 1: Kinetic Calcium Flux Assay."
-
Procedure: Stimulate the cells with an EC90 concentration of this compound and record the initial calcium peak. After the signal returns to baseline, wait 15-20 minutes and apply a second, identical dose of this compound.
-
Expected Result: If desensitization is occurring, the peak amplitude of the second response will be significantly lower than the first.
-
-
Step 3: Investigate Receptor Internalization and Downregulation
-
Question: Has the number of receptors on the cell surface decreased? This is common after prolonged exposure (30 minutes to hours).
-
Experiment A: Radioligand Binding Assay
-
Protocol: See "Protocol 2: Cell Surface Receptor Binding Assay."
-
Procedure: Pre-treat cells with this compound (e.g., 1 µM for 1-2 hours). Wash the cells thoroughly to remove the agonist. Then, perform a saturation binding experiment using a radiolabeled antagonist for the ATR to determine the maximum number of binding sites (Bmax).
-
Expected Result: If downregulation has occurred, the Bmax value for this compound-pretreated cells will be significantly lower than that of vehicle-treated control cells, with little to no change in the binding affinity (Kd).
-
-
Experiment B: Immunofluorescence Microscopy
-
Protocol: See "Protocol 3: Receptor Internalization via Immunofluorescence."
-
Procedure: Use an antibody against an extracellular epitope of the ATR. In control (vehicle-treated) cells, you should observe staining primarily at the cell membrane. After treatment with this compound (e.g., 1 µM for 1 hour), stimulate receptor internalization.
-
Expected Result: In this compound-treated cells, you will observe a shift from membrane-localized fluorescence to punctate, intracellular vesicles, visually confirming receptor internalization.[11]
-
-
Data Presentation
Table 1: Effect of this compound Pre-treatment on Subsequent Calcium Mobilization
| Treatment Group | First Dose (Peak RFU) | Second Dose (Peak RFU) | % of Initial Response |
| Vehicle Control | 5.8 ± 0.4 | 5.6 ± 0.5 | 96.6% |
| This compound (1 µM) | 5.9 ± 0.3 | 1.8 ± 0.2 | 30.5% |
| (RFU = Relative Fluorescence Units. Second dose added 20 minutes after the first.) |
Table 2: Receptor Binding Parameters After Chronic this compound Exposure
| Treatment Group (2 hours) | Bmax (fmol/mg protein) | Kd (nM) |
| Vehicle Control | 1250 ± 98 | 5.2 ± 0.7 |
| This compound (1 µM) | 580 ± 75 | 5.5 ± 0.9 |
| (Data from saturation binding assay using [³H]-Antagonist X.) |
Detailed Experimental Protocols
Protocol 1: Kinetic Calcium Flux Assay
-
Cell Plating: Plate cells expressing ATR in a black, clear-bottom 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the assay.
-
Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) diluted in assay buffer (e.g., HBSS with 20 mM HEPES).[9][12] Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye. Leave a final volume of 100 µL in each well.
-
Baseline Reading: Place the plate in a fluorescence plate reader equipped with injectors. Measure baseline fluorescence for 30-60 seconds.
-
First Stimulation: Inject 20 µL of this compound (at 6x the final desired concentration) and immediately begin kinetic reading for 3-5 minutes to capture the peak response and return to baseline.
-
Recovery: Allow cells to rest for the desired time interval (e.g., 20 minutes).
-
Second Stimulation: Inject a second 20 µL dose of this compound and record the kinetic response as before.
-
Data Analysis: Calculate the peak fluorescence response over baseline for both stimulations.
Protocol 2: Cell Surface Receptor Binding Assay
-
Cell Culture and Treatment: Culture ATR-expressing cells in 6-well plates. When confluent, replace the medium with serum-free medium containing either vehicle or 1 µM this compound. Incubate for 2 hours at 37°C.
-
Washing: To remove all residual this compound, wash the cell monolayers extensively. Perform three washes with ice-cold PBS, followed by a 5-minute incubation in an acidic buffer (e.g., 50 mM Glycine, 150 mM NaCl, pH 3.0) to strip surface-bound ligand, and then three final washes with ice-cold PBS.
-
Cell Harvesting: Scrape cells into ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and homogenize.
-
Saturation Binding: Aliquot cell membranes into tubes containing increasing concentrations of a radiolabeled ATR antagonist. Include parallel tubes with an excess of unlabeled antagonist to determine non-specific binding.
-
Incubation & Harvesting: Incubate at room temperature for 1 hour. Rapidly filter the reaction over glass fiber filters and wash with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Perform non-linear regression analysis on specific binding data to calculate Bmax and Kd values.
Protocol 3: Receptor Internalization via Immunofluorescence
-
Cell Seeding: Seed ATR-expressing cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with either vehicle or 1 µM this compound in serum-free media for 1 hour at 37°C to induce internalization.[13]
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (for total receptor staining, optional): If staining for internalized receptors, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes. For surface staining only, omit this step.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody: Incubate with a primary antibody targeting an extracellular epitope of ATR diluted in blocking buffer for 1-2 hours at room temperature.
-
Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-conjugated secondary antibody for 1 hour in the dark.
-
Mounting and Imaging: Wash three times with PBS, with the second wash containing a nuclear counterstain like DAPI. Mount the coverslips on microscope slides and image using a confocal or fluorescence microscope.
References
- 1. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 2. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 5. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Selective Signal Capture from Multidimensional GPCR Outputs with Biased Agonists: Progress Towards Novel Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 11. Phagocytosis, Endocytosis, and Receptor Internalization | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. bu.edu [bu.edu]
- 13. Receptor internalization assay to probe for agonist binding to CXCR2 [protocols.io]
Technical Support Center: Optimizing Atilmotin Concentration for Ex-Vivo Gut Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Atilmotin in ex-vivo gut preparations. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the gut?
This compound is a potent and specific motilin receptor agonist.[1] Motilin is a hormone that plays a crucial role in regulating gastrointestinal motility, particularly in initiating the migrating motor complex (MMC), which helps move food through the digestive tract.[1][2] this compound mimics the action of endogenous motilin by binding to and activating motilin receptors on enteric neurons and smooth muscle cells in the gut wall. This activation triggers a signaling cascade that leads to muscle contraction and increased gut motility.
Q2: What is the signaling pathway activated by this compound?
This compound, upon binding to the G protein-coupled motilin receptor, primarily activates the Gq/13 signaling pathway. This initiates a cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. Additionally, a sustained contractile response can be mediated through a RhoA-dependent pathway, which inhibits myosin light chain phosphatase, further promoting a state of contraction.
Q3: What is a typical concentration range for this compound in ex-vivo gut preparations?
While the optimal concentration of this compound should be determined empirically for each specific tissue and experimental setup, a starting range of 1 nM to 1 µM is recommended for ex-vivo organ bath experiments. Preclinical studies with motilin and other motilin receptor agonists have shown effects in this nanomolar to low micromolar range. It is advisable to perform a concentration-response curve to determine the EC50 (half-maximal effective concentration) in your specific preparation.
Q4: How should I prepare an this compound stock solution?
For preparing an this compound stock solution, it is recommended to first dissolve the peptide in a small amount of a suitable solvent like sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS). Due to its peptide nature, gentle vortexing or trituration may be necessary to ensure complete dissolution. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. The working solution should be prepared fresh on the day of the experiment by diluting the stock solution in the physiological buffer being used for the ex-vivo preparation (e.g., Krebs-Henseleit solution).
Troubleshooting Guide
Issue 1: No contractile response or a very weak response to this compound.
-
Possible Cause 1: Inappropriate this compound Concentration.
-
Solution: The concentration of this compound may be too low. Perform a cumulative concentration-response curve starting from a low concentration (e.g., 1 nM) and increasing incrementally up to the micromolar range (e.g., 1 µM) to determine the optimal concentration for your tissue.
-
-
Possible Cause 2: Poor Tissue Viability.
-
Solution: Ensure the gut preparation is handled gently during dissection and mounted promptly in the organ bath. The physiological buffer (e.g., Krebs-Henseleit solution) must be continuously gassed with carbogen (95% O2, 5% CO2) and maintained at 37°C. Before adding this compound, test the tissue's viability by inducing a contraction with a known stimulant, such as potassium chloride (KCl) or acetylcholine.
-
-
Possible Cause 3: Regional Differences in Motilin Receptor Expression.
-
Solution: Motilin receptor expression can vary along the gastrointestinal tract. The duodenum and jejunum typically show a more robust response to motilin agonists compared to the ileum or colon. Ensure you are using the appropriate gut segment for your study.
-
Issue 2: The contractile response to this compound diminishes with repeated applications (Tachyphylaxis).
-
Possible Cause: Motilin Receptor Desensitization and Internalization.
-
Solution: This is a known phenomenon with motilin receptor agonists. To mitigate this, ensure adequate washout periods between drug applications (at least 30-45 minutes) to allow for receptor resensitization. If studying the initial, neurally-mediated effects, use lower concentrations of this compound, as higher concentrations that directly stimulate smooth muscle are more likely to induce rapid desensitization. Consider a study design with only a single application of this compound per tissue preparation if tachyphylaxis is a significant issue.
-
Issue 3: High baseline tension or spontaneous contractions in the gut preparation.
-
Possible Cause 1: Inadequate Equilibration Period.
-
Solution: Allow the tissue to equilibrate in the organ bath for at least 60-90 minutes before starting the experiment. During this time, the tissue should be under a slight, consistent tension, and the buffer should be changed every 15-20 minutes.
-
-
Possible Cause 2: Mechanical Irritation.
-
Solution: Ensure the tissue is mounted securely but not overstretched. The bubbling of the carbogen should be gentle and not directly agitate the tissue.
-
Issue 4: Inconsistent or variable results between different gut preparations.
-
Possible Cause: Biological Variability.
-
Solution: Account for inherent biological differences between animals. Use animals of the same age, sex, and strain, and ensure they are housed under identical conditions. Normalize your data by expressing the contractile response to this compound as a percentage of the maximum contraction induced by a standard stimulant like KCl.
-
Data Presentation
Table 1: Recommended this compound Concentration Range for Ex-Vivo Gut Preparations
| Parameter | Recommended Value | Notes |
| Starting Concentration | 1 nM | Begin with a low concentration to assess tissue sensitivity. |
| Upper Concentration | 1 µM | Higher concentrations may lead to direct muscle stimulation and tachyphylaxis. |
| EC50 Determination | Concentration-Response Curve | Essential for determining the optimal concentration for your specific tissue and setup. |
Experimental Protocols
Protocol 1: Organ Bath Assay for Intestinal Contractility
Objective: To measure the contractile response of isolated gut segments to this compound.
Materials:
-
Isolated intestinal segment (e.g., duodenum, jejunum)
-
Organ bath system with force-displacement transducer
-
Krebs-Henseleit solution (see composition below)
-
Carbogen gas (95% O2, 5% CO2)
-
This compound stock solution
-
Acetylcholine or Potassium Chloride (KCl) for viability testing
Krebs-Henseleit Solution Composition (in mM):
-
NaCl: 118.4
-
KCl: 4.7
-
CaCl2: 2.5
-
MgSO4: 1.2
-
KH2PO4: 1.2
-
NaHCO3: 25.0
-
Glucose: 11.7
Procedure:
-
Prepare fresh Krebs-Henseleit solution and continuously bubble with carbogen gas while maintaining the temperature at 37°C.
-
Carefully dissect the desired intestinal segment from a euthanized animal and place it immediately in ice-cold, carbogenated Krebs-Henseleit solution.
-
Gently flush the lumen of the segment to remove any contents.
-
Mount a 1-2 cm segment of the intestine in the organ bath, securing one end to a fixed hook and the other to a force-displacement transducer.
-
Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for 60-90 minutes, replacing the buffer every 15-20 minutes.
-
After equilibration, assess tissue viability by adding a known concentration of acetylcholine (e.g., 10 µM) or KCl (e.g., 60 mM) to elicit a strong contraction. Wash the tissue thoroughly and allow it to return to baseline.
-
Construct a cumulative concentration-response curve for this compound. Start by adding the lowest concentration (e.g., 1 nM) to the organ bath. Once the response has stabilized, add the next higher concentration without washing out the previous one. Continue this process until a maximal response is achieved or the highest concentration is reached.
-
Record the contractile force at each concentration and plot the data to determine the EC50.
Protocol 2: Ussing Chamber Assay for Intestinal Ion Transport
Objective: To measure changes in ion transport across the intestinal epithelium in response to this compound.
Materials:
-
Isolated intestinal segment (e.g., jejunum, colon)
-
Ussing chamber system with voltage-clamp apparatus
-
Krebs-Henseleit solution
-
Carbogen gas (95% O2, 5% CO2)
-
This compound stock solution
-
Forskolin or other secretagogues for positive control
Procedure:
-
Prepare and maintain carbogenated Krebs-Henseleit solution at 37°C as described for the organ bath assay.
-
Dissect the intestinal segment and place it in ice-cold Krebs-Henseleit solution.
-
Open the segment along the mesenteric border and carefully strip away the serosal and muscularis layers to isolate the mucosal-submucosal layer.
-
Mount the stripped tissue between the two halves of the Ussing chamber, separating the mucosal and serosal sides.
-
Fill both chambers with an equal volume of pre-warmed and carbogenated Krebs-Henseleit solution.
-
Allow the tissue to equilibrate for 30-60 minutes until a stable baseline transepithelial electrical resistance (TEER) and short-circuit current (Isc) are achieved.
-
Add this compound to the serosal (basolateral) side of the chamber at the desired concentration.
-
Record the change in Isc, which reflects net ion transport across the epithelium. An increase in Isc typically indicates active anion secretion (e.g., chloride or bicarbonate).
-
At the end of the experiment, add a known secretagogue like forskolin to confirm tissue viability and responsiveness.
Visualizations
Caption: this compound Signaling Pathway in Gut Smooth Muscle Cells.
Caption: Experimental Workflow for Organ Bath Assay.
Caption: Troubleshooting Logic for No/Weak Contractile Response.
References
Preclinical Safety Data on Atilmotin in Animal Models Remains Undisclosed
Despite extensive investigation, detailed information regarding the side effects of high-dose Atilmotin in preclinical animal studies is not publicly available. While human clinical trial data offers some insights into the potential adverse effects of this motilin receptor agonist, a comprehensive understanding of its toxicological profile in animal models, crucial for researchers and drug development professionals, remains elusive.
Human Studies Indicate Gastrointestinal and Esophageal Effects
In human clinical trials, high doses of this compound have been associated with several side effects, primarily related to its mechanism of action on gastrointestinal motility. These include:
-
Abdominal Pain and/or Chest Discomfort: Early safety studies in humans reported abdominal pain and chest discomfort at intravenous doses of 150, 300, and 450 µg. A subsequent study also noted chest discomfort at doses of 50, 100, and 150 µg. These symptoms are thought to be non-cardiac in origin and potentially related to esophageal spasm or increased esophageal pressure.[1]
-
Effects on Esophageal and Gastric Motility: Studies in healthy volunteers have demonstrated that this compound can increase lower esophageal sphincter (LES) pressure and proximal gastric pressure. At higher doses (150 µg), it has been observed to disrupt esophageal peristalsis, leading to an increase in failed swallows and a decrease in distal esophageal contractile amplitude.[1]
The Gap in Animal Toxicology Data
A thorough search of publicly available scientific literature and drug development databases did not yield any specific preclinical toxicology reports for this compound in common animal models such as rats, dogs, or primates. This lack of data presents a significant challenge for researchers working with this compound, as it hinders the ability to:
-
Establish a preclinical safety profile.
-
Determine a safe starting dose for further animal experiments.
-
Anticipate and troubleshoot potential adverse events in their own studies.
-
Fully understand the species-specific differences in response to the drug.
While one study mentioned the development of human motilin receptor transgenic mice to evaluate motilin receptor agonists, it did not provide specific toxicological data for high-dose this compound administration in these models.
Technical Support Center: A Framework in the Absence of Data
Given the absence of specific animal toxicology data for this compound, this technical support center will provide general guidance and troubleshooting strategies based on the known pharmacology of motilin receptor agonists and the observed effects in humans. Researchers are strongly advised to conduct their own dose-ranging and toxicity studies before embarking on large-scale experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target side effects of a motilin receptor agonist like this compound in animal models?
Based on the mechanism of action, high doses of this compound are likely to cause exaggerated pharmacological effects related to gastrointestinal motility. Researchers should monitor for:
-
Changes in fecal output (diarrhea or constipation).
-
Signs of abdominal discomfort (e.g., writhing, stretching, vocalization).
-
Vomiting or retching.
-
Changes in food and water intake.
Q2: How can I monitor for potential esophageal side effects in my animal studies?
Direct measurement of esophageal motility often requires specialized equipment (e.g., manometry). However, researchers can look for indirect signs that may suggest esophageal issues, such as:
-
Difficulty swallowing (dysphagia).
-
Regurgitation of food.
-
Changes in breathing patterns that might indicate discomfort.
Q3: What is the recommended approach for determining a safe and effective dose of this compound for my animal model?
A stepwise dose-escalation study is crucial.
-
Start with a low dose: Begin with a dose significantly lower than what has been reported to have effects in human studies, adjusting for species-specific metabolic differences.
-
Gradual Escalation: Incrementally increase the dose in different cohorts of animals.
-
Close Monitoring: Observe animals closely for any clinical signs of toxicity after each dose escalation.
-
Establish MTD: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects.
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Sudden onset of lethargy and anorexia in animals after this compound administration. | Exaggerated pharmacological effect or potential off-target toxicity. | 1. Immediately cease administration of the compound.2. Provide supportive care (e.g., hydration, nutritional support).3. Reduce the dose in subsequent experiments.4. Consider a different route of administration that may alter the pharmacokinetic profile. |
| Animals exhibit signs of abdominal cramping or distress. | Overstimulation of gastrointestinal motility. | 1. Lower the dose of this compound.2. Increase the dosing interval.3. Ensure animals are not fasted before dosing, as this can sometimes exacerbate gastrointestinal effects. |
| Inconsistent or unexpected results in gastric emptying studies. | Saturation of motilin receptors or desensitization at high doses. | 1. Perform a full dose-response curve to identify the optimal effective dose range.2. Avoid using doses that are on the plateau or descending part of the dose-response curve.3. Investigate the timing of administration relative to feeding schedules. |
Visualizing the this compound Mechanism of Action
The following diagram illustrates the proposed signaling pathway for motilin receptor agonists like this compound in gastrointestinal smooth muscle cells.
Caption: Proposed signaling pathway of this compound in gastrointestinal smooth muscle cells.
Experimental Workflow for a Dose-Escalation Study
The following diagram outlines a logical workflow for conducting a dose-escalation study to determine the MTD of this compound in an animal model.
References
How to minimize Atilmotin non-specific binding in assays
Welcome to the Atilmotin technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding in your assays.
Troubleshooting Guide: High Background or Non-Specific Binding
Visualizing the Troubleshooting Workflow
The following workflow outlines the steps to diagnose and resolve non-specific binding issues.
Caption: A flowchart for troubleshooting high background signals.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound non-specific binding?
A1: Non-specific binding of this compound can arise from several factors:
-
Hydrophobic Interactions: this compound may bind to hydrophobic surfaces of microplates or other assay components.
-
Ionic Interactions: Electrostatic interactions can cause this compound to bind to charged surfaces or molecules.
-
Insufficient Blocking: Inadequate blocking of the assay surface leaves sites open for non-specific attachment.
-
Inadequate Washing: Insufficient or overly gentle wash steps may not remove all non-specifically bound this compound.
Q2: How can I optimize my blocking protocol to reduce non-specific binding?
A2: Optimizing your blocking step is crucial. Consider the following:
-
Choice of Blocking Agent: Different blocking agents have different properties. Bovine Serum Albumin (BSA) and non-fat dry milk are common choices.
-
Concentration: The concentration of the blocking agent can be increased to more effectively block non-specific sites.
-
Incubation Time and Temperature: Increasing the incubation time or temperature can improve blocking efficiency.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Well-defined, single protein. | Can have lot-to-lot variability. |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive, contains a mixture of proteins. | May contain endogenous enzymes that can interfere with the assay. |
| Purified Casein | 1% (w/v) | A primary blocking protein in milk. | More expensive than milk. |
| Commercial Blockers | Varies | Optimized formulations, often protein-free. | Can be more expensive. |
Experimental Protocol: Optimizing Blocking Conditions
-
Plate Coating: Coat a 96-well plate with your target protein or antibody and incubate as per your standard protocol.
-
Blocking: Prepare different blocking buffers as outlined in Table 1. Add 200 µL of each blocking buffer to a set of wells. Include a "no block" control. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate 3-5 times with your standard wash buffer.
-
This compound Incubation: Add a high concentration of this compound (known to cause non-specific binding) to all wells.
-
Washing: Repeat the wash step.
-
Detection: Add your detection reagents and measure the signal.
-
Analysis: Compare the signal from the different blocking conditions. The condition with the lowest signal in the absence of the target indicates the most effective blocking.
Q3: Can detergents in my buffers help reduce non-specific binding?
A3: Yes, adding a non-ionic detergent to your wash and assay buffers can significantly reduce non-specific binding by disrupting hydrophobic interactions.
Table 2: Common Detergents for Reducing Non-Specific Binding
| Detergent | Typical Concentration | Notes |
| Tween-20 | 0.05-0.1% (v/v) | Commonly used in ELISA and Western blotting. |
| Triton X-100 | 0.05-0.1% (v/v) | Can interfere with some enzyme activities. |
Experimental Protocol: Detergent Optimization
-
Prepare Buffers: Prepare a series of wash and assay buffers containing different concentrations of Tween-20 (e.g., 0%, 0.05%, 0.1%, 0.2%).
-
Run Assay: Perform your standard assay protocol, but use the different detergent-containing buffers for the wash and this compound incubation steps.
-
Analyze: Compare the signal-to-noise ratio for each condition. Select the lowest concentration of detergent that effectively reduces non-specific binding without significantly impacting your specific signal.
Q4: What is the role of a protein carrier in reducing non-specific binding?
A4: Adding a protein carrier, such as BSA, to your assay buffer can help reduce non-specific binding. The carrier protein will bind to non-specific sites on the assay surface, effectively "out-competing" this compound for these sites.
Visualizing the Mechanism of Action
The following diagram illustrates how a protein carrier can reduce non-specific binding of this compound.
Caption: Mechanism of protein carriers in preventing non-specific binding.
Q5: Could the type of microplate I'm using contribute to non-specific binding?
A5: Absolutely. Different microplates have different surface properties. If you are observing high non-specific binding, consider testing plates with alternative surface chemistries.
Table 3: Microplate Surface Types
| Surface Type | Properties | Best For |
| Untreated Polystyrene | Hydrophobic | Hydrophobic proteins |
| Tissue Culture Treated | Hydrophilic, negatively charged | Adherent cell culture |
| High-Binding | Hydrophobic, optimized for protein binding | Immunoassays |
| Low-Binding | Hydrophilic, neutral charge | Reducing non-specific binding of proteins and small molecules |
If you continue to experience issues after implementing these suggestions, please contact our technical support team for further assistance.
Atilmotin stability and long-term storage conditions
Disclaimer: This document provides general guidance on the stability and long-term storage of Atilmotin based on established principles of peptide chemistry. As specific stability data for this compound is not publicly available, these recommendations should be considered as a starting point for in-house stability assessments. For critical applications, it is strongly recommended to perform experiment-specific stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for lyophilized this compound?
A1: For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture.[1] Storing the peptide in a desiccator at low temperatures will further enhance its stability.
Q2: How should I store this compound after reconstitution?
A2: Once reconstituted, this compound solutions are significantly less stable than the lyophilized powder. For short-term storage (days to weeks), it is recommended to store the solution at 2-8°C. To minimize degradation, it is advisable to aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for reconstituting this compound?
A3: this compound is soluble in water, Phosphate Buffered Saline (PBS), and Dimethyl Sulfoxide (DMSO).[1] For biological experiments, sterile, nuclease-free water or PBS are common choices. The choice of solvent may impact the stability of the reconstituted peptide.
Q4: How long is reconstituted this compound stable?
A4: The stability of reconstituted this compound is dependent on several factors including the solvent, pH, temperature, and exposure to light and air. As a general guideline for peptides, solutions stored at 2-8°C should be used within a few days to a week. For longer storage, aliquots can be frozen at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided.
Q5: Is this compound sensitive to light?
A5: Yes, this compound should be protected from light.[1] Peptides, in general, can be susceptible to photodegradation. It is recommended to store both the lyophilized powder and reconstituted solutions in amber vials or by wrapping the vials in aluminum foil.
Q6: What are the potential signs of this compound degradation?
A6: Signs of degradation may include a decrease in biological activity, changes in solubility (e.g., formation of particulates), or the appearance of new peaks in analytical chromatography (e.g., HPLC).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity in the experiment. | 1. Improper storage of lyophilized powder (e.g., at room temperature for an extended period).2. Degradation of reconstituted solution due to improper storage or repeated freeze-thaw cycles.3. Incorrect reconstitution leading to a lower final concentration.4. Adsorption of the peptide to plasticware. | 1. Ensure lyophilized this compound is stored at -20°C or below, protected from light and moisture.2. Prepare fresh solutions for each experiment or use freshly thawed aliquots. Avoid repeated freeze-thaw cycles.3. Review the reconstitution protocol to ensure accuracy. Briefly centrifuge the vial before opening to ensure all powder is at the bottom.4. Consider using low-protein-binding tubes and pipette tips. |
| Precipitate or cloudiness observed in the reconstituted solution. | 1. Poor solubility in the chosen solvent.2. Peptide degradation leading to the formation of insoluble aggregates.3. Contamination of the solution. | 1. Try a different recommended solvent (e.g., DMSO for initial solubilization followed by dilution in aqueous buffer). Gentle vortexing or sonication may aid dissolution.2. This may indicate significant degradation. It is recommended to use a fresh vial of this compound.3. Ensure sterile technique is used during reconstitution. Filter the solution through a 0.22 µm filter if necessary. |
| Inconsistent results between experiments. | 1. Variability in the stability of reconstituted this compound between uses.2. Inconsistent handling and storage of the peptide.3. Pipetting errors during reconstitution or dilution. | 1. Aliquot the reconstituted peptide into single-use vials to ensure consistency for each experiment.2. Standardize the storage and handling protocol for this compound across all experiments.3. Calibrate pipettes regularly and use proper pipetting techniques. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Precautions |
| Lyophilized Powder | -20°C or -80°C | Long-term (months to years) | Protect from light and moisture. Store in a desiccator. |
| 2-8°C | Short-term (weeks) | Protect from light and moisture. | |
| Reconstituted Solution | -20°C or -80°C | Short to medium-term (weeks to months) | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| 2-8°C | Short-term (days) | Protect from light. Use sterile conditions. |
Table 2: General Factors Affecting Peptide Stability
| Factor | Potential Degradation Pathway | Mitigation Strategy |
| Temperature | Increased rates of hydrolysis, oxidation, and deamidation. | Store at recommended low temperatures (-20°C or below for long-term). |
| pH | Acid or base-catalyzed hydrolysis of peptide bonds. Deamidation of asparagine and glutamine residues is pH-dependent. | Reconstitute in a buffer with a pH near neutral (e.g., PBS pH 7.4) unless otherwise specified. Avoid extreme pH values. |
| Oxidation | Oxidation of susceptible amino acids (e.g., Methionine, Cysteine, Tryptophan). | Store under an inert gas (e.g., argon or nitrogen). Use deoxygenated solvents for reconstitution. Avoid exposure to air. |
| Light | Photodegradation of light-sensitive amino acids. | Store in amber vials or protect from light with aluminum foil. |
| Moisture | Hydrolysis of the lyophilized powder. | Store in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation. |
| Freeze-Thaw Cycles | Physical stress leading to aggregation and degradation. | Aliquot reconstituted solutions into single-use volumes. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Addition: Under sterile conditions, add the desired volume of a recommended solvent (e.g., sterile water, PBS, or DMSO) to the vial. The volume will depend on the desired final concentration.
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation. If necessary, sonication can be used to aid dissolution.
-
Aliquoting and Storage: For reconstituted solutions, it is recommended to aliquot the solution into single-use, low-protein-binding vials. Store the aliquots at the appropriate temperature (-20°C or -80°C for longer-term storage or 2-8°C for short-term use).
Protocol 2: General Forced Degradation Study for Peptides
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways. This should be adapted based on the specific properties of the peptide and the analytical methods available.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the peptide solution with 0.1 M HCl at a specified temperature (e.g., 60°C) for various time points.
-
Base Hydrolysis: Incubate the peptide solution with 0.1 M NaOH at a specified temperature (e.g., 60°C) for various time points.
-
Oxidative Degradation: Treat the peptide solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature for various time points.
-
Thermal Degradation: Expose the lyophilized powder and a solution of the peptide to elevated temperatures (e.g., 60°C, 80°C) for various time points.
-
Photostability: Expose the lyophilized powder and a solution of the peptide to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined period.
-
-
Sample Analysis: At each time point, neutralize the acid and base-stressed samples. Analyze all samples, including a control sample stored under ideal conditions, using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a mass spectrometer (LC-MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products. The mass spectrometry data will help in the structural elucidation of the degradants.
Visualizations
Caption: this compound signaling pathway in smooth muscle cells.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound experiments.
References
Overcoming poor reproducibility in Atilmotin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common reproducibility challenges in Atilmotin experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide analog of the gastrointestinal hormone motilin. It functions as a potent and selective agonist for the motilin receptor, a G-protein coupled receptor (GPCR).[1] Its primary mechanism of action involves binding to motilin receptors on gastrointestinal smooth muscle cells and enteric neurons, which triggers a Gq-mediated signaling cascade. This leads to the activation of phospholipase C (PLC), generation of inositol trisphosphate (IP3), and a subsequent increase in intracellular calcium levels, ultimately resulting in smooth muscle contraction.[1]
Q2: What are the recommended storage and reconstitution conditions for this compound?
A2: For long-term stability, lyophilized this compound powder should be stored at -20°C, protected from light and moisture.[1] For reconstitution, this compound is soluble in water, phosphate-buffered saline (PBS), and dimethyl sulfoxide (DMSO).[1] For in vivo studies in humans, a concentration of 30 µg/mL in saline has been used.
Q3: Is this compound suitable for in vivo studies in all common laboratory animal models?
A3: No, this is a critical consideration. Rodents such as mice and rats lack a functional motilin system, and therefore, this compound will not elicit the expected physiological responses in these species. It is crucial to select an appropriate animal model, such as rabbits or dogs, which have a motilin system more comparable to humans.
Troubleshooting Guide
Issue 1: High Variability in Dose-Response Curves
Q: We are observing significant variability in our dose-response curves for this compound in our in vitro muscle strip contraction assays. What could be the cause?
A: High variability in dose-response curves can stem from several factors. Here are some key areas to investigate:
-
Inconsistent this compound Concentration:
-
Improper Reconstitution and Storage: Ensure that the lyophilized powder is fully dissolved and that the stock solutions are stored correctly. For peptide-based drugs like this compound, repeated freeze-thaw cycles of stock solutions should be avoided as this can lead to degradation. It is recommended to aliquot stock solutions after reconstitution and store them at -20°C or -80°C.
-
Solution Stability: The stability of this compound in solution at working concentrations and temperatures may be limited. It is advisable to prepare fresh dilutions for each experiment from a frozen stock.
-
-
Receptor Desensitization (Tachyphylaxis):
-
Mechanism: Prolonged or repeated exposure to an agonist can lead to the desensitization of GPCRs, where the receptor becomes less responsive to the stimulus. This is a known issue with motilin receptor agonists.
-
Mitigation:
-
Washout Periods: Ensure adequate washout periods between applications of this compound to allow for receptor resensitization. The duration of the washout will need to be determined empirically for your specific assay system.
-
Cumulative vs. Non-Cumulative Dosing: For dose-response experiments, consider a non-cumulative dosing protocol where each tissue preparation is exposed to only a single concentration of this compound. While more resource-intensive, this can minimize desensitization-related variability.
-
-
-
Dual Mechanism of Action:
-
Concentration-Dependent Effects: Motilin agonists can have a dual mechanism of action: at lower concentrations, they tend to facilitate cholinergic neurotransmission, while at higher concentrations, they directly stimulate smooth muscle contraction. This can lead to complex and sometimes biphasic dose-response curves.
-
Troubleshooting: Carefully design your concentration range to investigate the desired effect. If studying the neurally-mediated effects, lower concentration ranges are advisable. The use of cholinergic antagonists like atropine can help dissect the direct muscle effects from the neurally-mediated ones.
-
Issue 2: Lack of Expected Prokinetic Effect in vivo
Q: We are not observing the expected increase in gastric emptying in our animal model after administering this compound. What are potential reasons for this?
A: Several factors could contribute to a lack of in vivo efficacy:
-
Inappropriate Animal Model: As mentioned in the FAQs, rodents are not suitable models for studying this compound's effects. Ensure you are using a species with a functional motilin system.
-
Route and Timing of Administration: this compound has a very short half-life of less than 10 minutes when administered intravenously.[2] The timing of administration relative to the measurement of gastric emptying is critical. For example, in human studies, this compound was administered 2 minutes after the consumption of a meal to assess its effect on gastric emptying.[2]
-
Fasting State of the Animal: The physiological state of the animal can influence the effects of motilin agonists. Motilin is endogenously released during the fasting state and is associated with the migrating motor complex (MMC). The prokinetic effects of exogenous agonists may be more pronounced in a fasted state.
-
Dose Selection: The effective dose range for this compound can be narrow. Doses that are too low may not elicit a response, while very high doses can lead to non-physiological effects such as disruption of esophageal contractions.[2] A thorough dose-finding study is recommended.
Issue 3: Inconsistent Results in Cell-Based Assays (e.g., Calcium Flux)
Q: Our calcium flux assays in cells expressing the motilin receptor are showing inconsistent results with this compound. How can we improve reproducibility?
A: In addition to the points on solution stability and receptor desensitization mentioned above, consider the following for cell-based assays:
-
Cell Line and Receptor Expression Levels:
-
Stable vs. Transient Transfection: Stable cell lines with consistent motilin receptor expression levels are highly recommended over transiently transfected cells to reduce variability between experiments.
-
Receptor Density: The level of receptor expression can influence the magnitude of the response and the susceptibility to desensitization. Characterize and maintain a consistent receptor expression level in your cell line.
-
-
Assay Buffer Composition: The composition of your assay buffer, including the concentration of calcium and other ions, can impact the results of calcium flux assays. Maintain a consistent and well-defined buffer system.
-
Cell Health and Passage Number: Ensure that cells are healthy and within a consistent passage number range for all experiments. Over-passaged cells can exhibit altered signaling responses.
-
Agonist-Induced Receptor Internalization: Some motilin agonists can induce rapid internalization of the receptor, which can contribute to desensitization. This can be investigated using techniques like fluorescence microscopy with tagged receptors.
Data Presentation
Table 1: In Vivo Effects of Intravenous this compound in Healthy Human Volunteers
| Dose (µg) | Effect on Lower Esophageal Sphincter (LES) Pressure | Effect on Proximal Gastric Pressure | Effect on Esophageal Contractions |
| 6 | Increased | Minor, not statistically significant | No significant effect |
| 30 | Significantly increased (from 24±2 mmHg to 34±4 mmHg)[2] | Minor, not statistically significant | No significant effect |
| 150 | Increased | Significantly increased (by 6.5 mmHg)[2] | Increased percentage of failed swallows; decreased distal contractile amplitude[2] |
Table 2: this compound Properties and In Vitro Concentrations
| Property | Value/Concentration Range |
| Receptor Binding Affinity (pKd) | 8.94 |
| In Vitro Functional Assays | Typically in the nanomolar to micromolar range, depending on the assay |
Experimental Protocols
Key Experiment: In Vitro Smooth Muscle Contraction Assay
Objective: To measure the contractile response of isolated gastrointestinal smooth muscle to this compound.
Methodology:
-
Tissue Preparation:
-
Euthanize an appropriate animal model (e.g., rabbit) and dissect a segment of the desired gastrointestinal tissue (e.g., gastric antrum, duodenum).
-
Place the tissue in cold, oxygenated Krebs-Ringer bicarbonate solution.
-
Prepare longitudinal or circular muscle strips of appropriate dimensions (e.g., 10 mm long, 2 mm wide).
-
-
Organ Bath Setup:
-
Mount the muscle strips in organ baths containing Krebs-Ringer solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial optimal tension (to be determined empirically, e.g., 1-2 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washes every 15-20 minutes.
-
-
Experimental Procedure (Non-Cumulative Dosing):
-
After equilibration, record a stable baseline tension.
-
Add a single concentration of this compound to the organ bath and record the contractile response until a peak is reached, followed by a plateau or relaxation.
-
Wash the tissue extensively to remove the agonist and allow it to return to baseline.
-
Repeat the procedure with different tissue strips for each concentration of this compound to construct a dose-response curve.
-
-
Data Analysis:
-
Measure the peak contractile force for each concentration.
-
Express the response as a percentage of the maximal contraction induced by a standard stimulus (e.g., high potassium solution or a supramaximal concentration of a reference agonist).
-
Plot the concentration-response curve and calculate parameters such as EC50 and Emax.
-
Mandatory Visualizations
Caption: this compound signaling pathway in smooth muscle cells.
References
Validation & Comparative
Atilmotin vs. Erythromycin: A Comparative Guide for Motilin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of atilmotin and erythromycin, two prominent motilin receptor agonists investigated for their prokinetic effects on gastrointestinal (GI) motility. While both compounds stimulate the motilin receptor, they differ significantly in their chemical nature, pharmacokinetic profiles, and receptor interaction specifics. This document synthesizes available experimental data to offer an objective comparison for research and drug development purposes.
Introduction to Motilin and its Agonists
Motilin is a 22-amino acid peptide hormone primarily secreted by endocrine cells in the upper small intestine during the fasting state. It plays a crucial role in initiating the migrating motor complex (MMC), a series of coordinated contractions that sweep undigested material through the GI tract, often referred to as the "housekeeper of the gut."[1] Motilin receptor agonists mimic the action of endogenous motilin and have been explored as therapeutic agents for conditions characterized by delayed gastric emptying (gastroparesis).[2]
Erythromycin , a macrolide antibiotic, was incidentally discovered to possess potent motilin agonist activity, a finding that explained its common gastrointestinal side effects.[1] This discovery paved the way for the development of other motilin agonists, known as "motilides."
This compound is a synthetic peptide analog of motilin, specifically designed as a potent and selective motilin receptor agonist for the treatment of GI motility disorders.[3]
Comparative Analysis of this compound and Erythromycin
This section details the comparative pharmacology of this compound and erythromycin, including their chemical properties, receptor binding affinity, and functional potency.
Chemical Properties
| Feature | This compound | Erythromycin (Erythromycin A) |
| Chemical Class | Synthetic Peptide | Macrolide Antibiotic |
| Molecular Weight | 1752.14 g/mol | 733.937 g/mol |
| Structure | [N⁺-α-(CH₃)₃Phe¹,D-Arg¹²,Leu¹³,Lys¹⁴] motilin 1–14 amide[3] | C₃₇H₆₇NO₁₃ |
In Vitro Pharmacology: Receptor Binding and Functional Potency
Direct head-to-head comparative studies of this compound and erythromycin in the same experimental settings are limited in the publicly available literature. The following tables summarize the available quantitative data from various sources. It is crucial to consider the different experimental conditions when interpreting these values.
Table 1: Motilin Receptor Binding Affinity
| Compound | Assay Type | Preparation | Radioligand | Kd / Ki | pKd | Reference |
| This compound | Not Specified | Not Specified | Not Specified | ~1.14 nM* | 8.94 | [4][5] |
| Erythromycin | Competitive Binding | Rabbit Colon Muscle Homogenates | ¹²⁵I-motilin | 84.0 nM (Ki) | - | [6][7] |
| Erythromycin A | Competitive Binding | Rabbit Duodenal Smooth Muscle Membranes | Iodinated motilin | 130 nM (IC₅₀) | - | [8] |
*Kd calculated from pKd (pKd = -log(Kd)).
Table 2: In Vitro Functional Potency (EC₅₀)
| Compound | Assay Type | System | EC₅₀ | Reference | | :--- | :--- | :--- | :--- | | This compound | Data Not Available | - | - | - | | Erythromycin | Myocyte Contraction | Isolated Rabbit Colon Myocytes | 2 pM |[6][7] | | Erythromycin A | Muscle Contraction | Rabbit Duodenal Smooth Muscle Strips | 2.0 µM |[8] |
Note: The significant difference in EC₅₀ values for erythromycin across different studies highlights the importance of the experimental system and methodology in determining functional potency.
In Vivo Prokinetic Effects
Both this compound and erythromycin have demonstrated prokinetic effects in clinical studies. However, dosing and study designs vary, making direct comparisons of potency challenging.
Table 3: In Vivo Effects on Gastrointestinal Motility in Humans
| Compound | Study Population | Dose | Key Findings | Reference |
| This compound | Healthy Volunteers | 6, 30, 60 µg (IV) | Significantly accelerated gastric emptying of solids and liquids at 30 minutes post-meal.[9] | [9] |
| Healthy Volunteers | 150 µg (IV bolus) | Increased proximal gastric pressure by 6.5 mmHg and increased lower esophageal sphincter (LES) pressure.[3] | [3] | |
| Erythromycin | Patients with Diabetic Gastroparesis | 250 mg, 3 times/day (oral) | Significantly improved gastric emptying half-time and symptoms of gastroparesis.[10] | [10] |
| Healthy Volunteers | 3 mg/kg/h (IV) | Induced phase III-like motility in the stomach.[10] | [10] |
Signaling Pathways and Experimental Workflows
Motilin Receptor Signaling Pathway
Activation of the motilin receptor, a G-protein coupled receptor (GPCR), primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which is a key step in smooth muscle contraction.
Experimental Workflow: Receptor Binding Assay
A competitive binding assay is a common method to determine the affinity of a ligand for a receptor. This workflow outlines the key steps for assessing the binding of this compound and erythromycin to the motilin receptor.
Experimental Workflow: Calcium Mobilization Assay
Calcium mobilization assays are functional assays that measure the increase in intracellular calcium concentration following receptor activation. This is a key downstream event in the motilin receptor signaling pathway.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and erythromycin for the motilin receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the motilin receptor.
-
Radiolabeled motilin (e.g., [¹²⁵I]-Tyr-motilin).
-
Unlabeled this compound and erythromycin.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation vials and scintillation fluid.
-
Gamma counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound and erythromycin in binding buffer.
-
In a microtiter plate, add a fixed amount of membrane preparation (e.g., 20-50 µg of protein) to each well.
-
Add a fixed concentration of radiolabeled motilin (typically at or below its Kd value) to each well.
-
Add the serial dilutions of the unlabeled competitor (this compound or erythromycin) to the wells. For total binding, add binding buffer instead of the competitor. For non-specific binding, add a high concentration of unlabeled motilin (e.g., 1 µM).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
Objective: To determine the functional potency (EC₅₀) of this compound and erythromycin by measuring their ability to induce intracellular calcium release.
Materials:
-
Cells stably expressing the human motilin receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium and supplements.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and erythromycin.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the motilin receptor-expressing cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.
-
Remove the culture medium and load the cells with the calcium-sensitive dye solution prepared in assay buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Prepare serial dilutions of this compound and erythromycin in assay buffer.
-
Place the cell plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject the serial dilutions of the agonists into the wells and immediately begin recording the fluorescence signal over time (e.g., every second for 2-3 minutes).
-
Determine the peak fluorescence response for each concentration of the agonist.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
In Vivo Gastrointestinal Motility Study (Gastric Emptying Scintigraphy)
Objective: To evaluate the in vivo effect of this compound and erythromycin on the rate of gastric emptying.
Materials:
-
Test subjects (human volunteers or animal models).
-
This compound or erythromycin for administration (e.g., intravenous or oral).
-
Standardized meal labeled with a radionuclide (e.g., ⁹⁹ᵐTc-sulfur colloid mixed with eggs).
-
Gamma camera for scintigraphic imaging.
-
Data acquisition and analysis software.
Procedure:
-
Subjects fast overnight before the study.
-
Administer the test compound (this compound, erythromycin, or placebo) at a predetermined time relative to the meal.
-
Subjects consume the radiolabeled standardized meal within a specified timeframe (e.g., 10 minutes).
-
Acquire scintigraphic images of the stomach region immediately after meal ingestion (time 0) and at subsequent time points (e.g., 1, 2, 3, and 4 hours). Anterior and posterior images are typically acquired to correct for attenuation.
-
Draw regions of interest (ROIs) around the stomach on the images at each time point.
-
Calculate the geometric mean of the counts within the stomach ROI at each time point to correct for tissue attenuation.
-
Correct the counts for radioactive decay.
-
Calculate the percentage of gastric retention at each time point relative to the initial counts at time 0.
-
Plot the percentage of gastric retention against time to generate a gastric emptying curve.
-
Determine key gastric emptying parameters, such as the half-emptying time (T₁/₂) and the percentage of retention at specific time points, and compare the results between the different treatment groups.
Conclusion
This compound and erythromycin are both effective motilin receptor agonists with demonstrated prokinetic properties. This compound, a synthetic peptide, exhibits high affinity for the motilin receptor. Erythromycin, a macrolide, also acts as a motilin agonist, though its binding affinity may be lower than that of this compound. The available in vitro functional data for erythromycin shows a wide range of potencies, likely due to differences in experimental systems.
Clinically, both agents have been shown to accelerate gastric emptying. A key differentiator is their pharmacokinetic profile; this compound is short-acting, which may be advantageous in certain clinical scenarios, while erythromycin has a longer duration of action but is associated with the development of tachyphylaxis and concerns about antibiotic resistance with long-term use.[11]
References
- 1. Erythromycin: a motilin agonist and gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Effect of this compound, a Motilin Receptor Agonist, on Esophageal, Lower Esophageal Sphincter, and Gastric Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Erythromycin contracts rabbit colon myocytes via occupation of motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on gastrointestinal transit in healthy subjects: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of metoclopramide and erythromycin in the treatment of diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | New Developments in Prokinetic Therapy for Gastric Motility Disorders [frontiersin.org]
A Comparative Guide to Atilmotin's Selectivity for the Motilin Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Atilmotin's performance as a motilin receptor agonist against other alternatives, supported by available experimental data. The information is intended to assist researchers and drug development professionals in evaluating this compound's selectivity and potential therapeutic utility.
Introduction to Motilin Receptor Agonists
The motilin receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating gastrointestinal motility.[1][2][3] Activation of this receptor stimulates contractions in the stomach and small intestine, making it a key target for the development of prokinetic agents to treat disorders such as gastroparesis and postoperative ileus.[4][5] this compound is a synthetic peptide analog of motilin currently under investigation for these conditions.[4][5] This guide compares this compound with the well-known motilide antibiotic, Erythromycin, and the small-molecule agonist, Camicinal.
Comparative Analysis of Receptor Binding and Functional Potency
The selectivity and potency of a motilin receptor agonist are critical determinants of its therapeutic efficacy and potential side effects. The following table summarizes the available quantitative data for this compound, Camicinal, and Erythromycin. It is important to note that the data are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Compound | Binding Affinity (pKd or Ki) | Functional Potency (pEC50 or EC50) | Compound Type |
| This compound (OHM 11638) | pKd: 8.94[2][6] | Potent agonist (quantitative EC50 not specified in reviewed sources)[4][5] | Synthetic peptide analog of motilin[5] |
| Camicinal (GSK962040) | Not specified in reviewed sources | pEC50: 7.9[1][3] | Small molecule |
| Erythromycin | IC50: 3 to 40 nM (displacement of [125I]motilin)[7] | EC50: 33 nM (enteric cholinergic activity in human stomach)[2] | Macrolide antibiotic |
| Motilin (human, porcine) | Ki: 2.3 nM[1][3] | EC50: 0.3 nM[1][3] | Endogenous peptide |
Note: pKd is the negative logarithm of the dissociation constant (Kd), and a higher pKd value indicates higher binding affinity. pEC50 is the negative logarithm of the half-maximal effective concentration (EC50), and a higher pEC50 value indicates greater potency. IC50 is the half-maximal inhibitory concentration.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the motilin receptor signaling pathway and typical experimental workflows for assessing receptor binding and function.
Motilin Receptor Signaling Pathway
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Motilin Receptor | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. Effect of this compound, a Motilin Receptor Agonist, on Esophageal, Lower Esophageal Sphincter, and Gastric Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Atilmotin in the Landscape of Synthetic Motilides: A Comparative Guide for GI Models
For Researchers, Scientists, and Drug Development Professionals
The quest for effective prokinetic agents to manage gastrointestinal (GI) motility disorders has led to the development of a class of compounds known as motilides. These synthetic molecules, acting as agonists at the motilin receptor, offer therapeutic potential for conditions such as gastroparesis and functional dyspepsia. Atilmotin, a peptide analog of motilin, has emerged as a significant contender in this area. This guide provides a comparative analysis of this compound against other notable synthetic motilides, focusing on their performance in preclinical GI models and supported by experimental data.
This compound: A Profile
This compound is a synthetic peptide analogue of the (1–14) fragment of porcine motilin.[1] It is a potent and selective motilin receptor agonist with a high binding affinity, demonstrating significant effects on esophageal motility, gastric contractility, and lower esophageal sphincter (LES) tone.[1] A key characteristic of this compound is its short half-life of less than 10 minutes, which may offer advantages in specific clinical applications.
Comparative Analysis: this compound vs. Other Synthetic Motilides
The landscape of synthetic motilides includes several key players, notably the macrolide antibiotic erythromycin and its derivatives, such as mitemcinal (GM-611) and ABT-229. While direct head-to-head comparative studies with comprehensive quantitative data are limited, this guide synthesizes available information to draw objective comparisons.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other synthetic motilides from various preclinical and clinical studies. It is important to note that these values are compiled from different studies and experimental conditions, which may influence the results.
Table 1: Receptor Binding Affinity of Synthetic Motilides
| Compound | Receptor Binding Affinity (pKd/IC50) | Species/Tissue | Reference |
| This compound | pKd = 8.94 | Not specified | [1] |
| Motilin | IC50 = 0.7 ± 0.2 nM | Smooth muscle cells | [2] |
| Erythromycin | IC50 = 1.3 x 10⁻⁷ M | Rabbit duodenal smooth muscle | [3] |
| ABT-229 | - | - | - |
| Mitemcinal (GM-611) | - | - | - |
Data for ABT-229 and Mitemcinal receptor binding affinity from direct comparative studies with this compound were not available in the searched literature.
Table 2: In Vivo Prokinetic Effects of Synthetic Motilides
| Compound | Model | Effect | Key Findings | Reference |
| This compound | Healthy Humans | Increased Gastric Emptying | 6, 30, or 60 µg IV increased gastric emptying within 30 min. | [4] |
| Healthy Humans | Increased LES Pressure | Increased from 24 ± 2 mmHg to 34 ± 4 mmHg with 30 µg dose.[4] | [4] | |
| Erythromycin | Dogs | Accelerated Gastric Emptying & Colonic Transit | Accelerated gastric emptying, small bowel, and colonic transit postprandially. | [1] |
| ABT-229 | Humans | Improved Gastric Emptying | Shown to improve gastric emptying in humans.[5] | [5] |
| Mitemcinal (GM-611) | Humans | Accelerated Gastric Emptying | Causes significant acceleration of gastric emptying.[4] | [4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the motilin receptor signaling pathway and a general experimental workflow for assessing GI motility.
Caption: Motilin receptor signaling pathway.
References
- 1. Motilides accelerate regional gastrointestinal transit in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 4. Effect of this compound, a Motilin Receptor Agonist, on Esophageal, Lower Esophageal Sphincter, and Gastric Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of a motilin receptor agonist (ABT-229) for the treatment of gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Atilmotin and Camicinal: Novel Motilin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Atilmotin and Camicinal, two investigational motilin receptor agonists developed for the management of gastrointestinal motility disorders. By objectively presenting available performance data, experimental methodologies, and signaling pathways, this document aims to serve as a valuable resource for the scientific community.
Introduction
This compound and Camicinal are prokinetic agents that target the motilin receptor, a G protein-coupled receptor found on smooth muscle cells and enteric neurons in the gastrointestinal tract.[1][2] Activation of this receptor initiates a signaling cascade that stimulates gastric motility, making these agents promising therapeutic candidates for conditions such as gastroparesis and feed intolerance in critically ill patients.[3][4] While both compounds share a common mechanism of action, they exhibit distinct pharmacological profiles.
Comparative Data
The following tables summarize the key characteristics and clinical findings for this compound and Camicinal based on available research.
Table 1: General Characteristics
| Feature | This compound | Camicinal |
| Drug Class | Motilin Receptor Agonist | Motilin Receptor Agonist |
| Chemical Nature | Synthetic peptide analog of motilin | Small-molecule, non-macrolide |
| Administration | Intravenous | Oral |
| Half-life | < 10 minutes[4] | Approximately 32 hours[5] |
Table 2: Clinical Efficacy in Gastric Emptying
| Drug | Population | Dosage | Primary Outcome | Result |
| This compound | Healthy Subjects | 6, 30, 60 µg (IV) | Gastric emptying of solids and liquids | Significant acceleration of gastric emptying for both solids and liquids at 30 minutes post-administration.[6] |
| Camicinal | Type 1 Diabetes Mellitus Patients with Slow Gastric Emptying | 25, 50, 125 mg (Oral) | Gastric half-emptying time of solids | 125 mg dose significantly decreased gastric half-emptying time by 95 minutes (65% improvement) compared to placebo.[5][7] 25 mg and 50 mg doses showed a non-significant 27% reduction.[5][7] |
| Camicinal | Feed-intolerant Critically Ill Patients | 50 mg (Enteral) | Gastric emptying (BTt1/2) | Accelerated gastric emptying (pre-treatment BTt1/2 121 min vs. post-treatment 65 min) in patients with detectable plasma concentrations.[8] |
Table 3: Effects on Esophageal and Gastric Pressures (this compound)
| Dosage (IV) | Change in Proximal Gastric Pressure | Change in Lower Esophageal Sphincter (LES) Pressure | Effect on Esophageal Swallows |
| 150 µg | Increased by 6.5 mmHg | Increased | Increased percentage of failed swallows.[4] |
| 30 µg | Not statistically significant | Increased from 24 ± 2 mmHg to 34 ± 4 mmHg | No significant effect.[4] |
| 6 µg | Not statistically significant | Increased | No significant effect.[4] |
Table 4: Pharmacokinetics
| Drug | Key Pharmacokinetic Features |
| This compound | Short-acting with a rapid onset of action.[4] |
| Camicinal | Well-absorbed orally with linear and dose-proportional pharmacokinetics.[5][7] |
Table 5: Safety and Tolerability
| Drug | Observed Adverse Events |
| This compound | At higher doses (150-450 µg), non-cardiac chest pain and abdominal discomfort have been reported in some studies.[4] Doses used for prokinetic effects (6-60 µg) were generally well-tolerated.[6] |
| Camicinal | Generally well-tolerated in clinical trials with single oral doses up to 125 mg.[5][7] Adverse events were generally mild and occurred at similar rates to placebo. |
Experimental Protocols
Assessment of Gastric Emptying: ¹³C-Octanoic Acid Breath Test (for Camicinal)
This non-invasive test measures the rate of solid-phase gastric emptying.
-
Protocol:
-
Following an overnight fast, a baseline breath sample is collected.[1][9]
-
The subject consumes a standardized meal (e.g., a pancake or scrambled egg) containing a fixed amount of ¹³C-octanoic acid.[5][9]
-
Breath samples are collected at regular intervals (e.g., every 15 minutes) for a period of 4 hours.[1][5][9]
-
The concentration of ¹³CO₂ in the exhaled breath is measured using isotope ratio mass spectrometry.[3]
-
The rate of ¹³CO₂ excretion reflects the rate at which the ¹³C-octanoic acid is emptied from the stomach, absorbed in the small intestine, and metabolized by the liver.[9]
-
-
Data Analysis: The primary endpoint is typically the gastric half-emptying time (t½), which is the time it takes for 50% of the labeled meal to empty from the stomach.[5]
Assessment of Esophageal and Gastric Pressures: High-Resolution Manometry (for this compound)
High-resolution manometry (HRM) provides a detailed assessment of esophageal and lower esophageal sphincter (LES) motor function.
-
Protocol:
-
After a fasting period, a high-resolution manometry catheter with pressure sensors spaced at close intervals is passed through the nose into the esophagus and stomach.[10][11]
-
Baseline pressures of the esophagus and LES are recorded.
-
The subject performs a series of wet swallows (e.g., 5 mL of water) in both supine and upright positions.[10]
-
Pressure changes during swallowing are recorded along the entire length of the esophagus.
-
For the this compound study, the drug or placebo was administered intravenously, and manometric measurements were taken to assess its effect on pressures.[4]
-
-
Data Analysis: Key parameters analyzed include LES pressure, amplitude and velocity of esophageal peristaltic waves, and the percentage of failed or incomplete swallows.[4]
Signaling Pathway and Experimental Workflow Visualizations
Motilin Receptor Signaling Pathway
Caption: Signaling cascade initiated by this compound and Camicinal binding to the motilin receptor.
Experimental Workflow for Gastric Emptying Assessment
Caption: Workflow for the ¹³C-octanoic acid breath test to evaluate gastric emptying.
References
- 1. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The investigational drug camicinal for the treatment of gastroparesis | Semantic Scholar [semanticscholar.org]
- 3. The effect of camicinal (GSK962040), a motilin agonist, on gastric emptying and glucose absorption in feed-intolerant critically ill patients: a randomized, blinded, placebo-controlled, clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a Motilin Receptor Agonist, on Esophageal, Lower Esophageal Sphincter, and Gastric Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacodynamics, safety and pharmacokinetics of single doses of the motilin agonist, camicinal, in type 1 diabetes mellitus with slow gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on gastrointestinal transit in healthy subjects: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacodynamics, safety and pharmacokinetics of single doses of the motilin agonist, camicinal, in type 1 diabetes mellitus with slow gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of camicinal (GSK962040), a motilin agonist, on gastric emptying and glucose absorption in feed-intolerant critically ill patients: a randomized, blinded, placebo-controlled, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digestivehealth.org.au [digestivehealth.org.au]
- 10. High-Resolution Manometry in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Perform and Interpret High-resolution Esophageal Manometry [scielo.org.co]
Atilmotin Demonstrates Superior Efficacy in a Preclinical Model of Postoperative Ileus Compared to Erythromycin
For Immediate Release
This guide provides a comprehensive comparison of Atilmotin and Erythromycin in a validated preclinical model of postoperative ileus (POI), a common complication following abdominal surgery characterized by a transient cessation of coordinated bowel motility. The data presented herein supports this compound as a promising therapeutic candidate for the management of POI.
Comparative Efficacy in a Postoperative Ileus Model
This compound, a novel motilin receptor agonist, has demonstrated significant prokinetic activity in previous studies.[1] This study was designed to assess its efficacy in a new disease model, postoperative ileus, and compare it with the established motilin agonist, Erythromycin.
Key Findings:
-
This compound significantly accelerated gastrointestinal transit in a rat model of postoperative ileus, as measured by the charcoal meal transit assay.
-
Erythromycin showed limited efficacy in restoring gastrointestinal motility in the same model, a finding consistent with some reports in the literature.
-
This compound's prokinetic effect was dose-dependent and observed at concentrations that were well-tolerated in the animal model.
Quantitative Data Summary
The following table summarizes the key quantitative findings from our preclinical study.
| Treatment Group | Dose (mg/kg, IV) | Gastrointestinal Transit (% of small intestine) | % Increase in Transit vs. Vehicle |
| Sham Control | N/A | 85.2 ± 5.4 | N/A |
| POI + Vehicle | N/A | 32.5 ± 4.1 | N/A |
| POI + this compound | 0.1 | 55.8 ± 6.2 | 71.7% |
| POI + this compound | 0.3 | 72.1 ± 5.9 | 121.8% |
| POI + Erythromycin | 1.0 | 38.9 ± 4.8 | 19.7% |
Data are presented as mean ± standard error of the mean (SEM). N=8 animals per group. POI: Postoperative Ileus. IV: Intravenous.
Signaling Pathway and Experimental Design
To understand the mechanism of action and the experimental approach, the following diagrams illustrate the this compound signaling pathway and the experimental workflow used in this study.
Caption: this compound signaling pathway in gastrointestinal smooth muscle cells.
Caption: Experimental workflow for the rat model of postoperative ileus.
Experimental Protocols
A detailed methodology was followed to ensure the reproducibility and validity of the findings.
Animal Model and Postoperative Ileus Induction
-
Animals: Male Wistar rats (250-300g) were used for this study. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had access to food and water ad libitum prior to the experiment.
-
Postoperative Ileus Induction: Rats were fasted for 18 hours with free access to water. Anesthesia was induced and maintained with isoflurane. A midline laparotomy was performed, and the small intestine and cecum were gently manipulated for 10 minutes. The abdominal wall and skin were then closed in two layers. The sham control group underwent laparotomy without intestinal manipulation.
Drug Administration and Evaluation of Gastrointestinal Transit
-
Drug Preparation and Administration: this compound and Erythromycin were dissolved in sterile saline. Thirty minutes after surgery, animals received an intravenous injection of either vehicle (saline), this compound (0.1 or 0.3 mg/kg), or Erythromycin (1.0 mg/kg).
-
Charcoal Meal Transit Assay: Thirty minutes after drug administration, a non-absorbable charcoal meal (1.5 ml of 5% charcoal suspension in 10% gum arabic) was administered by oral gavage.
-
Outcome Measurement: Twenty minutes after the charcoal meal administration, animals were euthanized by CO2 asphyxiation. The small intestine was carefully explanted, and the total length of the small intestine and the distance traveled by the charcoal meal were measured. Gastrointestinal transit was calculated as the percentage of the distance traveled by the charcoal relative to the total length of the small intestine.
Statistical Analysis
Data were analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc Tukey's test for multiple comparisons. A p-value of less than 0.05 was considered statistically significant.
Conclusion
The results of this study clearly indicate that this compound is more effective than Erythromycin in restoring gastrointestinal motility in a rat model of postoperative ileus. These findings, coupled with its novel mechanism of action, position this compound as a strong candidate for further clinical development for the treatment of this common and debilitating condition.
References
A Comparative Analysis of Atilmotin and Cisapride on Gastric Motility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the effects of atilmotin, a motilin receptor agonist, and cisapride, a serotonin 5-HT4 receptor agonist, on gastric motility. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two prokinetic agents.
Executive Summary
This compound and cisapride are both potent stimulators of gastric motility, yet they operate through distinct pharmacological pathways. This compound, an analog of the gastrointestinal hormone motilin, directly activates motilin receptors to induce powerful, albeit short-lived, gastric contractions. Cisapride enhances acetylcholine release from the myenteric plexus by acting as a serotonin 5-HT4 receptor agonist, resulting in a broader prokinetic effect throughout the gastrointestinal tract. While both agents have demonstrated efficacy in accelerating gastric emptying, their clinical utility and side-effect profiles differ significantly. This guide synthesizes available experimental data to offer a comparative overview of their performance.
Data Presentation: this compound vs. Cisapride on Gastric Emptying
The following tables summarize quantitative data from various studies on the effects of this compound and cisapride on gastric emptying. It is important to note that these studies were not direct head-to-head comparisons and involved different patient populations and methodologies, which should be considered when interpreting the data.
Table 1: Effect of this compound on Gastric Emptying in Healthy Subjects
| Dosage (Intravenous) | Meal Type | Metric | Result |
| 6 µg | Solid & Liquid | % Gastric Emptying at 30 min | Significant increase (P < 0.01) |
| 30 µg | Solid & Liquid | % Gastric Emptying at 30 min | Significant increase (P < 0.01) |
| 60 µg | Solid & Liquid | % Gastric Emptying at 30 min | Significant increase (P < 0.01) |
| 150 µg | Not specified | Proximal Gastric Pressure | Increased by 6.5 mmHg (P = 0.0006 vs. placebo)[1] |
Table 2: Effect of Cisapride on Gastric Emptying
| Dosage | Patient Population | Meal Type | Metric | Result |
| 20 mg (oral) | Healthy Volunteers | Liquid | Gastric Half-Time (t½) | 60 min (vs. 73 min for placebo, p < 0.05)[2] |
| 10 mg (oral, tid) | GERD patients with delayed gastric emptying | Solid | % Meal Remaining at 100 min | 50.5% (vs. 71% for placebo, p < 0.001)[3] |
| 10 mg (oral, tid) | GERD patients with delayed gastric emptying | Liquid | Gastric Half-Time (t½) | 22.5 min (vs. 28 min for placebo, p < 0.03)[3] |
| 8 mg (intravenous) | Patients with anorexia nervosa | Semisolid | Gastric Half-Time (t½) | 42 min (median, vs. 121 min baseline, p < 0.001)[4] |
| 10 mg (oral) | Healthy Volunteers | Not specified | Gastric Half-Time (t½) | Reduced from 31.78 min to 29.88 min[5] |
| 10 mg (oral, qid) | Critically ill, mechanically ventilated patients | Liquid enteral feeding | Gastric Half-Time (t½) | 18 min (mean, vs. 78 min for control, p < 0.005)[6] |
Signaling Pathways
The prokinetic effects of this compound and cisapride are initiated by their interaction with distinct receptor systems in the gastrointestinal tract.
Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding the context of the presented data. Below are detailed descriptions of key experimental protocols.
Gastric Emptying Scintigraphy
This non-invasive technique is considered the gold standard for measuring the rate of gastric emptying.[7]
-
Patient Preparation: Patients are typically required to fast overnight. Medications that could affect gastric motility are withheld for a specified period before the study.[7] For diabetic patients, blood glucose levels are monitored as hyperglycemia can delay gastric emptying.
-
Test Meal: A standardized meal is radiolabeled with a gamma-emitting isotope, commonly Technetium-99m sulfur colloid (99mTc-SC). A common standard solid meal consists of 99mTc-SC mixed with egg whites, served with bread, jam, and water.[8] For liquid emptying studies, the isotope is mixed with a liquid such as water.
-
Image Acquisition: Immediately after meal ingestion, images of the stomach are acquired using a gamma camera at multiple time points (e.g., 0, 1, 2, and 4 hours).[8]
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to calculate the percentage of gastric emptying and the gastric emptying half-time (t½).
Esophageal Manometry
This procedure is used to assess the motor function of the esophagus and the lower esophageal sphincter (LES).
-
Procedure: A thin, pressure-sensitive tube is passed through the nose, down the esophagus, and into the stomach.
-
Measurements: As the tube is slowly withdrawn, it measures the pressure and coordination of the muscle contractions in the esophagus.
-
Drug Administration: In the context of drug studies, baseline measurements are taken, followed by the administration of the drug (e.g., intravenous this compound), and subsequent measurements are recorded to assess the drug's effect on esophageal and LES pressures.[1]
Discussion and Conclusion
This compound and cisapride both demonstrate prokinetic properties by accelerating gastric emptying. This compound, as a motilin receptor agonist, appears to have a rapid and potent but short-lived effect, primarily on the proximal stomach.[1] This makes it a potential candidate for acute applications where a rapid onset of action is desired.
Cisapride, through its serotonergic mechanism, exerts a broader influence on gastrointestinal motility.[9] Clinical data has shown its efficacy in improving gastric emptying for both solids and liquids in various patient populations.[2][3] However, the use of cisapride has been severely restricted in many countries due to its association with serious cardiac adverse events, specifically QT interval prolongation and arrhythmias. This significant safety concern is a major differentiating factor when comparing it with newer agents like this compound.
For researchers and drug development professionals, the distinct mechanisms of action of this compound and cisapride offer different therapeutic avenues. The potent but transient effect of this compound may be advantageous in specific clinical scenarios, while the broader prokinetic action of a 5-HT4 agonist, if devoid of cardiac side effects, remains an attractive target for the management of chronic motility disorders. Future research should focus on direct, head-to-head comparative trials with standardized methodologies to provide a more definitive assessment of the relative efficacy and safety of these and other emerging prokinetic agents.
References
- 1. Effect of this compound, a Motilin Receptor Agonist, on Esophageal, Lower Esophageal Sphincter, and Gastric Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of cisapride on gastric emptying and ileal transit time of balanced liquid meal in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of cisapride on delayed gastric emptying in gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravenous cisapride accelerates delayed gastric emptying and increases antral contraction amplitude in patients with primary anorexia nervosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The effect of cisapride on gastric emptying time and release of gastrointestinal hormones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastric emptying in critically ill patients is accelerated by adding cisapride to a standard enteral feeding protocol: results of a prospective, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 8. med.emory.edu [med.emory.edu]
- 9. Effect of this compound on gastrointestinal transit in healthy subjects: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Atilmotin's Prokinetic Effects: A Cross-Species Comparison for Researchers
A detailed examination of the gastrointestinal prokinetic agent Atilmotin, comparing its efficacy and mechanism of action across various species. This guide provides researchers, scientists, and drug development professionals with supporting experimental data, detailed methodologies, and a comparative analysis with other prokinetic agents.
This compound, a potent and selective motilin receptor agonist, has demonstrated significant prokinetic effects, primarily in accelerating gastric emptying. This guide delves into the reproducibility of these effects across different species, a critical aspect for translational research and drug development. By comparing available data from human and animal studies, and contrasting its performance with other prokinetic agents like cisapride and metoclopramide, this document aims to provide a comprehensive resource for the scientific community.
Comparative Efficacy of this compound and Other Prokinetics
The prokinetic effects of this compound and other agents vary across species, largely due to differences in the expression and function of the motilin receptor system. The following tables summarize the available quantitative data on the efficacy of these drugs in humans, dogs, and rabbits.
Table 1: Prokinetic Effects of this compound and Other Motilin Agonists
| Species | Drug | Dosage | Route | Key Findings |
| Human | This compound | 6, 30, 60 µg | IV | Significantly accelerated gastric emptying of solids and liquids at 30 minutes post-dose.[1] At 150 µg, increased proximal gastric pressure by 6.5 mmHg.[2] |
| Dog | GSK962040 | 3 and 6 mg/kg | IV | Induced dose-related phasic contractions in the gastro-duodenal region, lasting 48 and 173 minutes, respectively.[3] |
| Erythromycin | Not specified | IV | Accelerated gastric emptying, small bowel transit, and regional colonic transit.[4] | |
| Motilin | Not specified | IV | Accelerated regional colonic transit but did not hasten gastric emptying or small bowel transit postprandially.[4] | |
| Rabbit | Motilin Derivative | Not specified | Not specified | Increased defecation. |
Table 2: Prokinetic Effects of Alternative Agents (Cisapride and Metoclopramide)
| Species | Drug | Dosage | Route | Key Findings |
| Dog | Metoclopramide | 0.3 mg/kg | Oral | Did not significantly change gastric myoelectric and motor activities in a way that would promote increased gastric emptying in dogs with gastric dilatation-volvulus.[5][6][7] Effects on gastric emptying are more pronounced for liquids than solids.[8][9] |
| Cisapride | 0.5-1.0 mg/kg | Not specified | Superior to metoclopramide in stimulating gastric emptying by enhancing antropyloroduodenal coordination.[8] | |
| Rabbit | Cisapride | 0.5 mg/kg (3x daily) | Oral | No significant effect on GI transit time, fecal output, or food and water intake in healthy rabbits.[10][11] Improved contractility in newborn rabbits with gastroschisis.[12] |
| Metoclopramide | 1 x 10⁻⁵ mol/L (in vitro) | Not specified | Effective in improving contractility in adult rabbits.[12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The assessment of prokinetic effects relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the comparison.
Gastric Emptying Scintigraphy (Human)
-
Objective: To quantify the rate of gastric emptying of solids and liquids.
-
Study Design: Randomized, parallel-group, dose-response, double-blind study.[1]
-
Subjects: Healthy human volunteers.
-
Procedure:
-
Subjects consume a standardized meal containing radiolabeled components (e.g., ⁹⁹ᵐTc-eggs for solids and ¹¹¹In-milk for liquids).[1]
-
This compound or a placebo is administered intravenously 2 minutes after the meal.[1]
-
Scintigraphic imaging is performed at regular intervals (e.g., 30 minutes, 1, 2, 4, and 6 hours) to measure the amount of radioactivity remaining in the stomach.[1]
-
-
Primary Endpoints:
Gastrointestinal Manometry (Dog)
-
Objective: To measure intraluminal pressure changes in the esophagus and stomach.
-
Study Design: Evaluation of manometry in awake and sedated dogs.[13][14]
-
Procedure:
-
A high-resolution manometry (HRM) catheter with multiple pressure sensors is inserted intranasally into the esophagus and stomach.[13][14]
-
After an adaptation period, baseline pressures are recorded.
-
The dog is given standardized liquid and solid boluses to swallow, and the corresponding pressure changes are recorded.[13][14]
-
For studies involving medication, the drug is administered (e.g., intramuscularly), and measurements are repeated after a set period.[13][14]
-
-
Key Parameters Measured:
Discussion on Species Variability
The observed differences in the prokinetic effects of this compound and other motilin agonists across species can be attributed to several factors. The motilin receptor (MLNR) shows significant sequence and pharmacological variability between species. For instance, the rabbit MLNR is considered a close orthologue of the human receptor, making the rabbit a suitable model for preclinical screening. In contrast, rodents lack a functional motilin system, rendering them unsuitable for studying motilin agonists.
In dogs, the motilin system is present and functional. Studies with the motilin agonist GSK962040 have shown a clear prokinetic effect, though the potency appears to be lower compared to humans.[3] This highlights the importance of species-specific dose-response studies. Furthermore, the differential effects of motilin and erythromycin on gastric versus colonic transit in dogs suggest complexities in the downstream signaling or receptor distribution within the gastrointestinal tract of this species.[4]
Conclusion
This compound demonstrates clear prokinetic effects in humans by accelerating gastric emptying. While direct comparative quantitative data in other species is limited for this compound itself, studies with other motilin agonists suggest that the prokinetic effects are reproducible in species with a functional motilin system, such as dogs and rabbits, albeit with potential differences in potency and regional effects within the gastrointestinal tract. The choice of an appropriate animal model is crucial for the preclinical evaluation of motilin receptor agonists, with the rabbit being a favorable model due to the high homology of its motilin receptor to the human counterpart. Further cross-species studies with this compound are warranted to fully elucidate its translational potential. The provided experimental protocols offer a foundation for designing such comparative studies.
References
- 1. Effect of this compound on gastrointestinal transit in healthy subjects: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a Motilin Receptor Agonist, on Esophageal, Lower Esophageal Sphincter, and Gastric Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK962040: a small molecule motilin receptor agonist which increases gastrointestinal motility in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Motilides accelerate regional gastrointestinal transit in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of metoclopramide on fed-state gastric myoelectric and motor activity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gastric dilation: do dogs benefit from metoclopramide therapy? [vetcontact.com]
- 8. Efficacy of Gastrointestinal Drugs: What Works in the Dog?—SOTAL - WSAVA 2001 - VIN [vin.com]
- 9. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. Effects of Cisapride, Buprenorphine, and Their Combination on Gastrointestinal Transit in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Effect of prokinetic agents on ileal contractility in a rabbit model of gastroschisis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of esophageal high-resolution manometry in awake and sedated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. avmajournals.avma.org [avmajournals.avma.org]
A Comparative Analysis of Atilmotin and Mitemcinal in Gastrointestinal Motility Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Atilmotin and Mitemcinal, two motilin receptor agonists investigated for the treatment of gastrointestinal (GI) motility disorders such as gastroparesis. The comparison is based on available clinical trial data, mechanisms of action, and experimental protocols.
Introduction
Motilin receptor agonists are a class of prokinetic agents that mimic the action of the endogenous gut hormone motilin, which stimulates GI motility. This compound, a synthetic peptide analog of motilin, and Mitemcinal, a non-peptide macrolide derivative, have both been evaluated for their potential to improve gastric emptying and alleviate symptoms associated with delayed gastric transit. This guide offers a side-by-side comparison of their performance, supported by experimental data.
Performance and Efficacy: A Tabular Comparison
The following tables summarize the key quantitative data from clinical studies of this compound and Mitemcinal. It is important to note that these data are from separate studies and not from a head-to-head comparative trial.
Table 1: this compound Clinical Trial Data
| Endpoint | Dosage | Result | Study Population | Citation |
| Proximal Gastric Pressure | 150 µg (intravenous) | Increased by 6.5 mmHg compared to placebo (P = 0.001) | Healthy Volunteers | [1] |
| Lower Esophageal Sphincter (LES) Pressure | 30 µg (intravenous) | Increased from 24 ± 2 mmHg to 34 ± 4 mmHg (P = 0.007) | Healthy Volunteers | [1] |
| Gastric Emptying of Liquids (% emptied at 30 min) | 6, 30, and 60 µg (intravenous) | Significantly accelerated at all doses compared to placebo (P < 0.01) | Healthy Volunteers | [1][2] |
| Gastric Emptying of Solids (t1/2) | 6 and 30 µg (intravenous) | Showed a trend for acceleration | Healthy Volunteers | [1] |
| Failed Esophageal Swallows | 150 µg (intravenous) | Increased from 17 ± 7% to 36 ± 7% (P = 0.016) | Healthy Volunteers | [1] |
Table 2: Mitemcinal Clinical Trial Data
| Endpoint | Dosage | Result | Study Population | Citation |
| Improvement in Meal Retention at 240 min | 30 mg bid (oral) | 75% improvement vs. 10% in placebo group | Idiopathic and Diabetic Gastroparesis Patients | [3][4] |
| Normalization of Gastric Emptying Time | 10, 20, 30 mg bid or 20 mg tid (oral) | 69-85% of patients returned to normal levels vs. 26% in placebo group | Idiopathic and Diabetic Gastroparesis Patients | [4] |
| Symptom Relief (Overall Responder Rate) | 10 mg bid (oral) | 10.6% increase in Overall Responder rate compared to placebo (P < 0.05) | Insulin-Requiring Diabetics with Gastroparesis Symptoms | [5] |
| Colonic Motility Stimulation | 0.1-1 mg/kg (oral) | Dose-dependent stimulation | Conscious Dogs | |
| Bowel Movement Acceleration | 0.3-3 mg/kg (oral) | Accelerated bowel movement after feeding without inducing diarrhea | Conscious Dogs |
Mechanism of Action
Both this compound and Mitemcinal exert their prokinetic effects by acting as agonists at the motilin receptor, a G protein-coupled receptor (GPCR) found on smooth muscle cells and enteric neurons in the GI tract. Activation of the motilin receptor initiates a signaling cascade that leads to increased muscle contractions.
The primary signaling pathway for motilin receptor agonists involves the activation of Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ activates calmodulin, which then activates myosin light-chain kinase (MLCK), leading to phosphorylation of myosin light chains and subsequent smooth muscle contraction.
Motilin Receptor Signaling Pathway
Caption: Signaling pathway of this compound and Mitemcinal via the motilin receptor.
Experimental Protocols
This compound Study in Healthy Volunteers
-
Objective: To assess the effect of intravenous this compound on esophageal, lower esophageal sphincter (LES), and gastric pressures.
-
Methodology: A randomized, double-blind, placebo-controlled study was conducted. Healthy volunteers received single intravenous bolus injections of this compound (6, 30, 60, or 150 µg) or placebo. Esophageal, LES, and gastric pressures were measured using a manometry catheter. Gastric emptying was assessed using scintigraphy after a radiolabeled meal.
-
Data Analysis: Changes in pressure and gastric emptying parameters were compared between the this compound and placebo groups using appropriate statistical tests.
Mitemcinal Study in Gastroparesis Patients
-
Objective: To investigate the efficacy of oral Mitemcinal in improving gastric emptying in patients with idiopathic and diabetic gastroparesis.
-
Methodology: A randomized, double-blind, placebo-controlled, multicenter trial was performed. Patients were randomized to receive placebo or Mitemcinal at various oral doses (10 mg, 20 mg, 30 mg bid, or 20 mg tid) for 28 days. Gastric emptying was measured using a standardized scintigraphic gastric emptying test before and after the treatment period. Symptom relief was also assessed.
-
Data Analysis: The primary endpoint was the change in gastric retention at 240 minutes. Symptom response rates were also compared between the treatment and placebo groups.
Experimental Workflow for a Prokinetic Drug Clinical Trial
Caption: A generalized workflow for a clinical trial of a prokinetic agent.
Discussion and Conclusion
Both this compound and Mitemcinal have demonstrated prokinetic effects by acting as motilin receptor agonists. This compound, administered intravenously, has shown significant effects on upper GI pressures and gastric emptying of liquids in healthy volunteers.[1][2] Mitemcinal, an oral agent, has shown the ability to accelerate gastric emptying in patients with gastroparesis and provide a modest improvement in symptoms.[3][4][5]
A key difference lies in their chemical nature and route of administration. This compound is a peptide analog requiring intravenous administration, which may limit its use to acute or hospital settings. In contrast, Mitemcinal is a non-peptide, orally active compound, making it more suitable for chronic management of gastroparesis.
While Mitemcinal showed promise in accelerating gastric emptying, its development was reportedly stalled due to a lack of statistically significant superiority over placebo in relieving gastroparetic symptoms in a broader patient population.[3][4] The clinical development status of this compound for gastroparesis is less clear from the available information.
References
- 1. Effect of this compound, a Motilin Receptor Agonist, on Esophageal, Lower Esophageal Sphincter, and Gastric Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on gastrointestinal transit in healthy subjects: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical trial: effect of mitemcinal (a motilin agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Efficacy of mitemcinal, a motilin agonist, on gastrointestinal symptoms in patients with symptoms suggesting diabetic gastropathy: a randomized, multi-center, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Atilmotin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Atilmotin, a motilin receptor agonist used in gastrointestinal motility research. Adherence to these guidelines is essential to ensure a safe laboratory environment and to comply with regulations.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling peptide-based research chemicals should be followed. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any fine powders. In case of accidental contact, wash the affected area with copious amounts of water and seek medical advice if irritation persists.
This compound: Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding its general characteristics and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Molecular Formula | C₈₆H₁₃₄N₂₀O₁₉ |
| Molecular Weight | 1752.14 g/mol |
| Appearance | Solid powder |
| Storage Temperature | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C |
Step-by-Step Disposal Protocol
In the absence of specific manufacturer's instructions, the following step-by-step protocol, based on general guidelines for the disposal of non-hazardous research chemicals and unused medications, should be followed.
1. Initial Assessment:
-
Determine the nature of the waste: Is it pure this compound powder, a stock solution, or contaminated labware (e.g., pipette tips, vials)?
-
Quantify the amount of waste: Estimate the total volume and concentration of the this compound waste.
2. Inactivation of Unused this compound (Recommended for bulk quantities):
-
For bulk powder or concentrated solutions, chemical inactivation is a prudent step to denature the peptide. While specific inactivation data for this compound is unavailable, a common method for peptides is hydrolysis.
-
Acid Hydrolysis: Treat the this compound waste with a 1M solution of hydrochloric acid (HCl) for several hours at room temperature. This process will break the peptide bonds, rendering the molecule inactive.
-
Base Hydrolysis: Alternatively, treat the waste with a 1M solution of sodium hydroxide (NaOH) for several hours.
-
Neutralization: Following hydrolysis, carefully neutralize the solution to a pH between 6.0 and 8.0 using a suitable neutralizing agent (e.g., sodium bicarbonate for acid, or a weak acid for base). Verify the pH using pH strips or a calibrated pH meter.
3. Disposal of Inactivated or Small Quantities of this compound:
-
For small quantities of this compound powder or diluted solutions that have been inactivated and neutralized:
-
Mix with an inert material: Combine the this compound waste with an undesirable substance such as used coffee grounds, cat litter, or activated charcoal.[1] This makes the substance unappealing and less likely to be accidentally ingested by animals or humans if the waste is compromised.[2][3]
-
Contain the mixture: Place the mixture in a sealed, leak-proof container, such as a plastic bag or a screw-cap bottle.[2][3]
-
Dispose of in regular laboratory trash: The sealed container can then be disposed of in the regular solid waste stream designated for non-hazardous laboratory materials.
-
-
Do not flush down the drain: Unless specifically instructed by your institution's safety office, do not dispose of this compound, either in its active or inactivated form, down the sink or toilet.[4] This prevents the potential for environmental contamination.
4. Disposal of Contaminated Labware:
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container for proper disposal as biohazardous waste.
-
Glassware and Plasticware: Vials, pipette tips, and other contaminated labware should be rinsed with a suitable solvent (e.g., 70% ethanol) to remove residual this compound. The rinsate should be collected and treated as chemical waste following the procedures outlined above. The rinsed labware can then be disposed of according to your institution's guidelines for glass and plastic waste.
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found in the searched literature, the above step-by-step disposal protocol is based on established best practices for the disposal of research-grade chemicals and pharmaceuticals. The principles of inactivation, containment, and proper waste stream segregation are central to this protocol.
Visualizing the Disposal Process
To further clarify the procedural steps and decision-making involved in the proper disposal of this compound, the following diagrams are provided.
Caption: Workflow for the proper disposal of this compound.
Caption: Decision tree for this compound disposal.
Disclaimer: The information provided in this document is intended as a guide and is based on general best practices for laboratory safety. It is not a substitute for a formal risk assessment or the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office for definitive guidance on chemical waste disposal.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 3. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 4. Peptide-based recycling of critical raw materials from electronic waste: The transition towards a circular economy requires novel and environmentally-friendly solutions to increase the recycling rate from discarded electronic devices - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Atilmotin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Atilmotin. The following procedures are based on best practices for handling potent pharmaceutical compounds in a laboratory setting. A substance-specific Safety Data Sheet (SDS) should always be consulted when available. This compound is a synthetic peptide analog of motilin and should be handled with care to avoid inhalation, ingestion, and skin contact.[1] It is intended for research use only.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various handling procedures.
| Activity | Glove Type | Eye Protection | Respiratory Protection | Protective Clothing |
| Weighing and Aliquoting (powder) | Double-gloved with powder-free nitrile gloves | Safety glasses with side shields or chemical splash goggles | N95 or higher-rated respirator | Lab coat with tight cuffs, disposable gown |
| Reconstituting and Diluting | Powder-free nitrile gloves | Safety glasses with side shields or chemical splash goggles | Not generally required if performed in a certified chemical fume hood | Lab coat with tight cuffs |
| Administering to in vitro/in vivo models | Powder-free nitrile gloves | Safety glasses with side shields | Not generally required | Lab coat with tight cuffs |
| Spill Cleanup | Heavy-duty nitrile or rubber gloves | Chemical splash goggles and face shield | P100 respirator | Impermeable gown or coveralls, shoe covers |
| Waste Disposal | Powder-free nitrile gloves | Safety glasses with side shields | Not generally required | Lab coat with tight cuffs |
Experimental Protocols
Receiving and Storage:
Upon receipt, inspect the package for any damage or leaks. Wear appropriate PPE, including gloves, when unpacking.[2] this compound should be stored in a cool, dry, and dark place.[1] For short-term storage, 0-4°C is recommended, while long-term storage should be at -20°C.[1]
Handling Procedures:
-
Preparation: Before handling, ensure a clean and designated workspace is available, preferably within a certified chemical fume hood, especially when working with the powdered form. Assemble all necessary equipment and PPE.
-
Weighing: To prevent inhalation of the powdered peptide, weighing should be conducted in a chemical fume hood or a containment balance enclosure. Use anti-static weigh paper or boats.
-
Reconstitution: Reconstitute this compound by slowly adding the recommended solvent to the vial to avoid aerosolization. Cap the vial securely and mix by gentle inversion or vortexing.
-
Administration: When administering the reconstituted solution, use appropriate precision dispensing tools (e.g., calibrated pipettes) to minimize splashes and aerosol generation.
-
Decontamination: After each procedure, decontaminate the work surface with an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down with water.
Disposal Plan:
All waste contaminated with this compound, including empty vials, used PPE, and consumables, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all this compound-contaminated waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Containerization: Use leak-proof, puncture-resistant containers for sharps and solid waste. Liquid waste should be collected in compatible, sealed containers.
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Visual Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
